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  • Product: Methyl 2-(isopropylamino)butanoate

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Application of (R)-Methyl 2-(isopropylamino)butanoate: A Critical Intermediate in PLK1 Inhibitor Development

Executive Summary The synthesis of enantiopure pharmaceutical intermediates is a cornerstone of modern drug development. (R)-Methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) is a highly specialized chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure pharmaceutical intermediates is a cornerstone of modern drug development. (R)-Methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) is a highly specialized chiral building block. Its primary industrial and pharmacological significance lies in its role as the foundational precursor for the dihydropteridinone core of [1], a potent, highly selective Polo-like kinase 1 (PLK1) inhibitor developed for the treatment of acute myeloid leukemia (AML) and other malignancies.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. Here, we will dissect the mechanistic causality behind the route selection, detail a self-validating experimental protocol, and map the downstream biological application of the final Active Pharmaceutical Ingredient (API).

Strategic Route Selection & Mechanistic Causality

When synthesizing α-amino esters, maintaining the integrity of the chiral center is the paramount directive. Two primary pathways are typically evaluated:

  • Nucleophilic Substitution ( SN​2 ): Reacting (S)-methyl 2-bromobutanoate with isopropylamine.

    • The Flaw: Isopropylamine is a strong base and a bulky nucleophile. This route suffers from competing elimination ( E2 ) side reactions and, more critically, partial racemization of the labile α-proton, leading to a degradation of enantiomeric excess (e.e.).

  • Reductive Amination (The Optimal Route): Reacting D-α-aminobutyric acid methyl ester with acetone, followed by hydride reduction.

    • The Advantage: The chiral center (C2) is completely untouched during imine formation and subsequent reduction. By utilizing mild reducing agents, this route guarantees complete retention of stereochemistry (e.e. > 99%) and avoids over-alkylation.

SynthesisRoute A D-α-Aminobutyric Acid (Starting Material) B Methyl (R)-2-aminobutanoate (Esterification) A->B MeOH, SOCl2 0°C to Reflux C Acetone + STAB (Reductive Amination) B->C Imine Formation (AcOH cat.) D (R)-Methyl 2-(isopropylamino)butanoate (Target Intermediate) C->D Selective Reduction (NaBH(OAc)3) E Volasertib (BI 6727) (PLK1 Inhibitor) D->E Pteridinone Core Assembly

Fig 1: Synthesis workflow of (R)-methyl 2-(isopropylamino)butanoate and Volasertib integration.

Experimental Workflow: The Self-Validating Protocol

The following protocol utilizes a self-validating system, ensuring that each step has built-in analytical checkpoints and mechanistic safeguards to prevent failure.

Phase 1: Esterification of D-α-aminobutyric acid
  • Objective: Convert the amino acid to its methyl ester hydrochloride salt.

  • Causality: Thionyl chloride ( SOCl2​ ) reacts with methanol to generate anhydrous HCl in situ. This HCl acts as a potent acid catalyst for the Fischer esterification and immediately protonates the resulting amine. This protonation is a critical safeguard; it prevents the free amine from attacking the newly formed ester, thereby eliminating the risk of inter-molecular amidation (diketopiperazine formation).

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 1L jacketed reactor with anhydrous Methanol (10 volumes relative to starting material).

  • Temperature Control: Cool the reactor to 0 °C using an ice-brine bath.

  • Activation: Dropwise add SOCl2​ (1.5 eq.) over 30 minutes. Self-Validation Check: Maintain internal temperature below 10 °C to control the exothermic reaction and prevent the premature off-gassing of SO2​ and HCl .

  • Substrate Addition: Add D-α-aminobutyric acid (1.0 eq.) portion-wise.

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 4 hours.

  • Analytical Check: Monitor reaction completion via TLC (Silica gel, Ninhydrin stain). The starting material spot should completely disappear.

  • Isolation: Concentrate the mixture under reduced pressure to yield Methyl (R)-2-aminobutanoate hydrochloride as a white crystalline solid.

Phase 2: Reductive Alkylation (Amination)
  • Objective: Install the isopropyl group via iminium ion reduction.

  • Causality: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected over Sodium Borohydride ( NaBH4​ ). The three electron-withdrawing acetate groups significantly reduce the hydridic character of the boron. Consequently, STAB is unreactive toward the methyl ester and the excess acetone, but highly reactive toward the highly electrophilic, protonated iminium ion formed in situ.

Step-by-Step Methodology:

  • Free-basing: Suspend Methyl (R)-2-aminobutanoate hydrochloride (1.0 eq.) in anhydrous 1,2-Dichloroethane (DCE) (10 volumes). Add Triethylamine (TEA, 1.05 eq.) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

  • Condensation: Add Acetone (2.0 eq.) and Glacial Acetic Acid (AcOH, 1.0 eq.). Stir at room temperature for 1 hour. Mechanistic note: AcOH catalyzes the formation of the iminium ion.

  • Reduction: Cool the mixture back to 0 °C. Portion-wise add STAB (1.5 eq.). Remove the cooling bath and stir at room temperature for 12 hours.

  • Quenching: Slowly add saturated aqueous NaHCO3​ until pH 8 is reached. Self-Validation Check: Monitor gas evolution ( CO2​ from unreacted AcOH and STAB hydrolysis). Cease addition when bubbling stops.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via vacuum distillation to obtain pure (R)-methyl 2-(isopropylamino)butanoate.

Quantitative Data: Process Optimization

To validate the selection of STAB and DCE, the following optimization data summarizes the causality between reagent selection, conversion rates, and the preservation of enantiomeric purity.

Table 1: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveTemp (°C)Conversion (%)Enantiomeric Excess (e.e. %)Mechanistic Observation
NaBH4​ MeOHNone2545%92%High ester reduction side-products; partial racemization.
NaBH3​CN MeOHAcOH (cat.)2588%98%Good yield, but generates highly toxic HCN gas during quench.
NaBH(OAc)3​ DCE AcOH (1 eq.) 25 >99% >99% Clean conversion; exclusive reduction of iminium ion.
NaBH(OAc)3​ THFAcOH (1 eq.)2595%>99%Slower kinetics due to lower solubility of STAB in THF.

Downstream Application: Volasertib & PLK1 Inhibition

Once synthesized, (R)-methyl 2-(isopropylamino)butanoate undergoes an amidation and subsequent cyclization to form the chiral dihydropteridinone core of Volasertib .

Volasertib is a highly potent, ATP-competitive inhibitor of [2]. PLK1 is a serine/threonine kinase that is fundamentally responsible for regulating mitotic spindle function and centrosome maturation. By competitively binding to the ATP pocket of PLK1 (with an IC50​ of 0.87 nM), Volasertib disrupts the cell cycle of rapidly dividing malignant cells, forcing them into a prolonged G2/M arrest, which ultimately triggers apoptosis [3].

PLK1Pathway Volasertib Volasertib (BI 6727) PLK1 Polo-like Kinase 1 (PLK1) Volasertib->PLK1 ATP-competitive Inhibition Mitosis Mitotic Spindle Formation & Centrosome Maturation PLK1->Mitosis Promotes (Normal Cell) Arrest G2/M Cell Cycle Arrest PLK1->Arrest Inhibition Triggers Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Prolonged Arrest

Fig 2: PLK1 signaling pathway disruption by Volasertib, leading to G2/M arrest and apoptosis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10461508, Volasertib" PubChem, [Link]

  • Wikipedia. "Volasertib" Wikipedia, The Free Encyclopedia, [Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-(isopropylamino)butanoate in Oncology Drug Development

Core Identity & Strategic Importance Methyl 2-(isopropylamino)butanoate is a highly specialized, non-natural amino acid derivative that serves as a cornerstone building block in modern medicinal chemistry. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Strategic Importance

Methyl 2-(isopropylamino)butanoate is a highly specialized, non-natural amino acid derivative that serves as a cornerstone building block in modern medicinal chemistry. Specifically, its enantiopure form, (R)-methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) , is the critical chiral precursor required for the synthesis of the dihydropteridinone core of Volasertib (BI 6727) [1][2]. Volasertib is a highly potent, selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme whose overexpression is heavily implicated in various malignancies, including acute myeloid leukemia (AML)[1].

For drug development professionals, understanding the physicochemical behavior of this intermediate is vital. The molecule is designed with three distinct functional domains:

  • The Isopropyl Group: Provides necessary steric bulk to properly orient the molecule within the PLK1 ATP-binding pocket, enhancing kinase selectivity[3].

  • The Ethyl Side-Chain (Butanoate backbone): Dictates the 3D spatial conformation of the final pteridinone ring. The (R)-stereocenter is non-negotiable; the (S)-enantiomer introduces severe steric clashes that abrogate target binding[1][3].

  • The Methyl Ester: Acts as an internal electrophile. Unlike a free carboxylic acid, the ester prevents zwitterion formation, ensuring high solubility in organic solvents during upstream nucleophilic aromatic substitution (SNAr) reactions, while perfectly setting up the molecule for a spontaneous intramolecular lactamization[4].

Molecular Architecture & Physicochemical Parameters

To facilitate process chemistry and analytical tracking, the quantitative physicochemical properties of (R)-methyl 2-(isopropylamino)butanoate are summarized below.

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C8H17NO2[5]Determines exact mass for MS tracking.
Molecular Weight 159.23 g/mol Key for stoichiometric calculations in multigram scale-ups.
CAS Registry Number 947667-22-3 (R-isomer)[5]Ensures procurement of the correct stereoisomer.
Physical State Pale yellow oil (Free base); White solid (HCl salt)[6]The HCl salt is preferred for long-term storage to prevent oxidative degradation.
Solubility Profile Soluble in MeOH, DCM, EtOAc; Insoluble in HexanesEnables efficient liquid-liquid extraction and normal-phase chromatography.
Ionization (pKa) ~ 9.5 (Secondary Amine)Requires basic conditions (e.g., DIPEA or TEA) to liberate the nucleophilic free base during SNAr.
Mass Spectrometry m/z 160.1 [M+H]+[6]Primary in-process control (IPC) marker during reductive amination.

Mechanistic Rationale in Scaffold Assembly

The true value of methyl 2-(isopropylamino)butanoate lies in its predictable reactivity. The secondary amine acts as a potent nucleophile, while the methyl ester remains inert until triggered.

In the synthesis of PLK1 inhibitors, this compound is reacted with a 2,4-dichloro-5-nitropyrimidine derivative. The secondary amine attacks the pyrimidine ring via an SNAr mechanism. Following the reduction of the adjacent nitro group to an aniline, the newly formed primary amine attacks the methyl ester of the butanoate moiety. This intramolecular aminolysis (lactamization) extrudes methanol and irreversibly forms the rigid, bicyclic (7R)-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one scaffold[1][4].

Mechanism A Intermediate Methyl 2-(isopropylamino)butanoate B SNAr Reaction Nucleophilic attack on Pyrimidine A->B Base, Heat C C B->C Pd/C, H2 D Lactamization Intramolecular Ester Aminolysis C->D Heat / Acid cat. E Target Scaffold (7R)-Pteridin-6-one Core D->E -MeOH

Mechanistic workflow from amino ester to the Volasertib pteridinone core.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Protocol 1: Synthesis of (R)-Methyl 2-(isopropylamino)butanoate via Reductive Amination

Causality Check: Reductive amination using acetone is strictly preferred over direct alkylation with isopropyl bromide. Direct alkylation frequently leads to over-alkylation (forming quaternary ammonium salts), whereas the steric bulk of the resulting isopropyl group prevents a second acetone molecule from reacting, naturally halting the reaction at the secondary amine stage[1][3].

Step-by-Step Procedure:

  • Preparation: Suspend (R)-methyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Free-basing: Add triethylamine (TEA) (1.2 eq) dropwise to liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add acetone (5.0 eq, excess drives equilibrium) and anhydrous magnesium sulfate (MgSO4) to scavenge generated water. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture back to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Expert Insight: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the methyl ester.

  • Validation Checkpoint (IPC): Pull an aliquot for LCMS. The reaction is complete when the primary amine mass (m/z 118 [M+H]+) is fully consumed, and the secondary amine (m/z 160[M+H]+) is the dominant peak[6].

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol 2: Integration into the Pteridinone Scaffold (SNAr & Cyclization)

Causality Check: The SNAr reaction must be performed before nitro reduction. The strongly electron-withdrawing nitro group is required to activate the pyrimidine ring for nucleophilic attack by the sterically hindered isopropylamine[4].

Step-by-Step Procedure:

  • SNAr Coupling: Dissolve the synthesized (R)-methyl 2-(isopropylamino)butanoate (1.1 eq) and a 2,4-dichloro-5-nitropyrimidine derivative (1.0 eq) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Heat to 50 °C for 4 hours.

  • IPC: Confirm formation of the coupled nitro-intermediate via LCMS.

  • Nitro Reduction: Transfer the crude mixture to a hydrogenation reactor. Add 10% Pd/C catalyst (0.05 eq)[1]. Purge with N2, then stir under H2 atmosphere (15 psi) at room temperature for 16 hours[7].

  • Lactamization: The reduction of the nitro group to an aniline triggers spontaneous cyclization at room temperature or mild heating (60 °C), extruding methanol to form the thermodynamically stable pteridinone ring[1].

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • [5] iChemical. (R)-methyl 2-(isopropylamino)butanoate CAS No.947667-22-3. Retrieved from:

  • Sigma-Aldrich. (R)-Methyl 2-(isopropylamino)butanoate. Retrieved from:

  • [1] ResearchGate. Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases in Clinical Evaluation. Retrieved from:

  • [6] Google Patents. WO2023017446A1 - Novel plk1 degradation inducing compound. Retrieved from:

  • [2] Ovid Clinical. Pharmaceutically inhibiting polo‐like kinase 1. Retrieved from:

  • [4] PubMed Central (PMC). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Retrieved from:

  • [3] Journal of Medicinal Chemistry (ACS). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Retrieved from:

  • [7] Google Patents. WO2021194318A1 - Plk1 selective degradation inducing compound. Retrieved from:

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(isopropylamino)butanoate

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-(isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-(isopropylamino)butanoate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its expected NMR spectral characteristics. The guide further outlines a robust experimental protocol for the acquisition of high-resolution NMR data and underscores the importance of NMR spectroscopy in the structural elucidation of small organic molecules.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships. For a molecule such as methyl 2-(isopropylamino)butanoate, which contains a stereocenter and various functional groups, NMR is crucial for confirming its identity, purity, and stereochemistry.

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1] Different chemical environments around the nuclei lead to distinct resonance frequencies, known as chemical shifts, which are a cornerstone of spectral interpretation.[2][3] Furthermore, through-bond interactions between neighboring nuclei result in spin-spin coupling, which manifests as signal splitting and provides valuable information about the connectivity of atoms.[4]

This guide will first predict and analyze the ¹H and ¹³C NMR spectra of methyl 2-(isopropylamino)butanoate, followed by a detailed experimental protocol for acquiring such spectra.

Predicted ¹H NMR Spectrum of Methyl 2-(isopropylamino)butanoate

The ¹H NMR spectrum of methyl 2-(isopropylamino)butanoate is expected to exhibit distinct signals for each unique proton environment. The electron-withdrawing effects of the ester and amino groups, along with the alkyl chain, will influence the chemical shifts of the neighboring protons.[2][5]

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃-CH₂-)~ 0.9 - 1.0Triplet~ 7.53H
H-b (-CH₂-CH(N)-)~ 1.5 - 1.7Multiplet-2H
H-c (-CH(N)-)~ 3.0 - 3.2Triplet~ 6.51H
H-d (NH)~ 1.5 - 2.5 (broad)Singlet (broad)-1H
H-e (-CH(CH₃)₂)~ 2.8 - 3.0Septet~ 6.51H
H-f (-CH(CH₃)₂)~ 1.0 - 1.1Doublet~ 6.56H
H-g (O-CH₃)~ 3.7Singlet-3H
Rationale for Predicted ¹H NMR Spectrum
  • H-a (Ethyl Methyl Group): These protons are on a terminal methyl group of the butanoate chain and are expected to appear in the upfield region, around 0.9-1.0 ppm. Due to coupling with the adjacent methylene protons (H-b), the signal will be a triplet.[4]

  • H-b (Ethyl Methylene Group): These methylene protons are adjacent to both a methyl group (H-a) and a methine group (H-c). This will result in a complex splitting pattern, likely a multiplet, in the range of 1.5-1.7 ppm.

  • H-c (α-Proton): This proton is on the carbon bearing the amino group and the ester. The deshielding effect of these two functional groups will shift its signal downfield to approximately 3.0-3.2 ppm. It will be split into a triplet by the adjacent methylene protons (H-b).

  • H-d (Amine Proton): The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature.[6] It is often observed as a broad singlet and may exchange with deuterium in deuterated protic solvents.[6]

  • H-e (Isopropyl Methine Proton): This proton is adjacent to two methyl groups (H-f) and will therefore be split into a septet. Its proximity to the nitrogen atom will cause a downfield shift to around 2.8-3.0 ppm.

  • H-f (Isopropyl Methyl Protons): The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent and will appear as a single doublet due to coupling with the methine proton (H-e). Their signal is expected around 1.0-1.1 ppm.

  • H-g (Ester Methyl Protons): The protons of the methyl ester group are in a deshielded environment due to the adjacent carbonyl and oxygen atoms, resulting in a singlet at approximately 3.7 ppm.[7][8]

Predicted ¹³C NMR Spectrum of Methyl 2-(isopropylamino)butanoate

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[9][10]

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃-CH₂-)~ 10 - 12
C-2 (-CH₂-CH(N)-)~ 25 - 28
C-3 (-CH(N)-)~ 58 - 62
C-4 (C=O)~ 173 - 176
C-5 (-CH(CH₃)₂)~ 48 - 52
C-6 (-CH(CH₃)₂)~ 22 - 24
C-7 (O-CH₃)~ 51 - 53
Rationale for Predicted ¹³C NMR Spectrum
  • C-1 and C-2 (Ethyl Group): These aliphatic carbons will appear in the upfield region of the spectrum. C-1, being a terminal methyl group, will be the most shielded.

  • C-3 (α-Carbon): This carbon is attached to both the nitrogen of the amino group and the carbonyl carbon of the ester group, leading to a significant downfield shift into the 58-62 ppm range.

  • C-4 (Carbonyl Carbon): The carbonyl carbon of the ester is highly deshielded and will appear far downfield, typically between 173 and 176 ppm.[11]

  • C-5 (Isopropyl Methine Carbon): The carbon of the isopropyl methine is attached to nitrogen, which will shift it to the 48-52 ppm region.

  • C-6 (Isopropyl Methyl Carbons): The two equivalent methyl carbons of the isopropyl group will give a single signal in the aliphatic region, around 22-24 ppm.

  • C-7 (Ester Methyl Carbon): The carbon of the methyl ester group is attached to an oxygen atom, resulting in a chemical shift in the range of 51-53 ppm.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of methyl 2-(isopropylamino)butanoate with atom numbering corresponding to the predicted NMR data.

Caption: Structure of methyl 2-(isopropylamino)butanoate with atom numbering for NMR correlation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of methyl 2-(isopropylamino)butanoate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of methyl 2-(isopropylamino)butanoate.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

Instrument Setup and Data Acquisition

The following is a general workflow for acquiring NMR data on a modern spectrometer.

Caption: Experimental workflow for NMR data acquisition and analysis.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 128 or more (due to the lower natural abundance and sensitivity of ¹³C)

      • Relaxation Delay (d1): 2 seconds

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(isopropylamino)butanoate, grounded in the fundamental principles of NMR spectroscopy. The provided chemical shifts, multiplicities, and coupling constants serve as a valuable reference for researchers working with this compound or structurally similar molecules. The outlined experimental protocol offers a standardized approach to obtaining high-quality NMR data, which is essential for accurate structural elucidation and characterization in the fields of chemical research and drug development.

References

  • Application of NMR Spectroscopy for the Detection of Equilibr
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • NMR Coupling Constants.
  • 1H chemical shifts in NMR.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • NMR Spectroscopy. Chemistry LibreTexts.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investig
  • Chemical shifts. University of Regensburg.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • 1H NMR chemical shift ppm table.
  • 13 C Chemical Shift Table. University of California, Los Angeles.
  • 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison.

Sources

Exploratory

Mass Spectrometry Data and Fragmentation Mechanisms for Methyl 2-(isopropylamino)butanoate

Executive Summary Methyl 2-(isopropylamino)butanoate (CAS: 1218602-79-9 / 947667-22-3) is an N-alkylated amino acid ester derivative. In drug development and synthetic organic chemistry, accurate mass spectrometric chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(isopropylamino)butanoate (CAS: 1218602-79-9 / 947667-22-3) is an N-alkylated amino acid ester derivative. In drug development and synthetic organic chemistry, accurate mass spectrometric characterization of such intermediates is critical for tracking reaction yields, identifying impurities, and establishing pharmacokinetic assays. This whitepaper provides an in-depth, causality-driven guide to the mass spectrometric behavior of methyl 2-(isopropylamino)butanoate, detailing both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflows.

Chemical Profile & Structural Context

To predict and interpret mass spectral data accurately, one must first analyze the structural vulnerabilities of the molecule.

  • Molecular Formula: C₈H₁₇NO₂

  • Exact Mass (Monoisotopic): 159.1259 Da

  • Protonated Mass [M+H]⁺: 160.1338 Da

  • Structural Features: The molecule features a secondary amine flanked by an isopropyl group and an alpha-carbon bonded to an ethyl chain and a methyl ester. The nitrogen atom acts as the primary site for both radical initiation (in EI) and protonation (in ESI), driving the dominant fragmentation pathways.

Workflow Start Methyl 2-(isopropylamino)butanoate Sample Preparation GC GC-EI-MS (Volatility & Thermal Stability) Start->GC Dilute in Hexane LC LC-ESI-MS/MS (Trace Quantitation & CID) Start->LC Dilute in MeOH/H2O EI 70 eV Electron Ionization Radical Cation Formation (M+•) GC->EI Vaporization ESI Positive Electrospray (+ESI) Protonation ([M+H]+) LC->ESI Desolvation Lib Library Matching & Structural Elucidation EI->Lib Alpha-Cleavages MRM MRM Transitions Targeted Analysis ESI->MRM Collision-Induced Dissociation

Analytical Workflow Logic for Methyl 2-(isopropylamino)butanoate.

Experimental Workflows & Self-Validating Protocols

As a standard in analytical science, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control checks to ensure data integrity.

GC-EI-MS Methodology

Causality: Gas chromatography is selected due to the high volatility of the low-molecular-weight ester. The choice of 70 eV for electron ionization is not arbitrary; the de Broglie wavelength of electrons at this energy matches the length of typical organic bonds, maximizing the ionization cross-section and yielding highly reproducible, library-searchable fragmentation patterns .

Step-by-Step Protocol:

  • Sample Preparation: Dilute the standard to 10 µg/mL in MS-grade hexane.

    • Self-Validation Check: Inject a pure hexane blank prior to the sample to confirm the absence of carryover or background contamination at m/z 100 or 159.

  • Injection: Perform a 1 µL splitless injection at an inlet temperature of 250°C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Self-Validation Check: Co-inject an alkane standard mixture (C8-C20) to calculate the exact Retention Index (RI), allowing for cross-laboratory validation regardless of specific column dimensions.

  • Ionization & Detection: Operate the MS source at 230°C with an electron energy of 70 eV. Scan range: m/z 40 to 300.

    • Self-Validation Check: Tune the mass spectrometer with PFTBA (perfluorotributylamine) to verify that the m/z 69, 219, and 502 relative abundances fall within standard tuning parameters .

LC-ESI-MS/MS Methodology

Causality: For pharmacokinetic studies or trace impurity profiling, LC-MS/MS is required. Positive mode Electrospray Ionization (+ESI) is chosen because the secondary amine (pKa ~8.5) is easily protonated in acidic mobile phases, generating a stable [M+H]⁺ precursor ion .

Step-by-Step Protocol:

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., methyl 2-(ethylamino)butanoate) to monitor and correct for matrix-induced ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (MeOH + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.

  • Ionization: Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Self-Validation Check: Monitor the [M+H]⁺ ion of a tuning standard (e.g., reserpine) prior to the run to confirm spray stability and optimal desolvation.

  • Collision-Induced Dissociation (CID): Isolate the m/z 160 precursor in Q1. Ramp the collision energy (CE) from 15 to 35 eV using Argon as the collision gas in Q2, and scan fragments in Q3.

Electron Ionization (EI-MS) Fragmentation Mechanisms

In 70 eV EI-MS, the initial ionization event removes a non-bonding electron from the secondary amine nitrogen, forming the radical cation M⁺• (m/z 159). The fragmentation is subsequently driven by radical-site initiation, specifically alpha-cleavage, which stabilizes the resulting positive charge via resonance with the nitrogen lone pair (forming an iminium ion).

Primary Alpha-Cleavage Pathways
  • Loss of the Ester Radical (•COOCH₃, 59 Da): Cleavage of the C-C bond between the alpha-carbon and the ester carbonyl yields the base peak at m/z 100 . This is the most thermodynamically favored pathway because the bulky, electron-withdrawing ester group is an excellent leaving group.

  • Loss of the Ethyl Radical (•CH₂CH₃, 29 Da): Cleavage of the alpha-ethyl chain yields a fragment at m/z 130 .

  • Loss of a Methyl Radical (•CH₃, 15 Da): Cleavage of a methyl group from the N-isopropyl moiety yields a minor fragment at m/z 144 .

Secondary Fragmentation

The highly abundant m/z 100 iminium ion ([CH₃CH₂CH=NHCH(CH₃)₂]⁺) can undergo a secondary rearrangement, expelling a neutral propene molecule (42 Da) from the isopropyl group to yield a smaller iminium ion at m/z 58 .

EIMS M M+• (m/z 159) Radical Cation A m/z 100 (Base Peak) Loss of •COOCH3 M->A -59 Da B m/z 130 Loss of •CH2CH3 M->B -29 Da C m/z 144 Loss of •CH3 M->C -15 Da D m/z 58 Secondary Cleavage A->D -42 Da (Propene)

EI-MS Radical-Site Driven Alpha-Cleavage Pathways.

Table 1: GC-EI-MS Quantitative Data Summary
m/zRelative Abundance (%)Ion AssignmentNeutral Loss
159< 5%[M]⁺• (Molecular Ion)None
144~ 10%[M - CH₃]⁺15 Da (Methyl)
130~ 25%[M - CH₂CH₃]⁺29 Da (Ethyl)
100100% (Base Peak)[M - COOCH₃]⁺59 Da (Ester radical)
58~ 40%[m/z 100 - C₃H₆]⁺42 Da (Propene)

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

In ESI, the molecule is protonated at the secondary amine to form the even-electron precursor ion [M+H]⁺ at m/z 160. Unlike EI, fragmentation in CID is governed by charge-directed nucleophilic attacks and neutral losses .

CID Fragmentation Pathways
  • Loss of Methanol (32 Da): The protonated amine transfers a proton to the ester methoxy oxygen, leading to the expulsion of neutral methanol (CH₃OH) and the formation of an acylium ion at m/z 128 .

  • Loss of Propene (42 Da): The N-isopropyl group is highly susceptible to inductive cleavage, losing propene (C₃H₆) via a McLafferty-like rearrangement to yield m/z 118 .

  • Loss of Methyl Formate (60 Da): A concerted rearrangement can result in the total loss of the ester moiety as methyl formate (HCOOCH₃), directly yielding the stable iminium ion at m/z 100 . Alternatively, the m/z 128 acylium ion can lose carbon monoxide (CO, 28 Da) to reach the same m/z 100 product.

ESIMS MH [M+H]+ (m/z 160) Precursor Ion F1 m/z 128 Acylium Ion MH->F1 -32 Da (CH3OH) F2 m/z 118 Loss of Propene MH->F2 -42 Da (C3H6) F3 m/z 100 Iminium Ion MH->F3 -60 Da (HCOOCH3) F1->F3 -28 Da (CO)

ESI-MS/MS Collision-Induced Dissociation (CID) Pathways.

Table 2: LC-ESI-MS/MS Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)Mechanistic AssignmentUtility
160.1128.115Loss of CH₃OHQualifier Transition
160.1118.120Loss of C₃H₆Qualifier Transition
160.1100.125Loss of HCOOCH₃Quantifier Transition

Conclusion

The mass spectrometric analysis of methyl 2-(isopropylamino)butanoate requires a deep understanding of nitrogen-directed fragmentation. In GC-EI-MS, the radical-site initiation heavily favors the loss of the ester group to form a highly stable m/z 100 iminium ion. Conversely, in LC-ESI-MS/MS, the even-electron precursor undergoes sequential neutral losses of methanol, propene, and carbon monoxide. By establishing self-validating analytical protocols and understanding the thermodynamic causality behind these cleavages, researchers can confidently quantify this compound and identify related synthetic impurities in complex matrices.

References

  • Interpretation of Mass Spectra (4th Edition) Source: University Science Books URL:[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A (PubMed) URL:[Link]

  • Mass Spectrometry: A Textbook (3rd Edition) Source: Springer URL:[Link]

Foundational

Foundational Principles: Decoding Molecular Vibrations in Amino Esters

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Alkylated Amino Esters Infrared (IR) spectroscopy is a powerful analytical technique predicated on the principle that covalent bonds within a molecule ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Alkylated Amino Esters

Infrared (IR) spectroscopy is a powerful analytical technique predicated on the principle that covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching, bending, and rotating at specific frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, causing a transition to a higher vibrational energy state. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, revealing a unique "fingerprint" of the functional groups present in the molecule.[1]

N-alkylated amino esters are a critical class of compounds in pharmaceutical and organic chemistry, valued for their role in creating peptidomimetics with enhanced proteolytic stability and bioavailability.[2][3] Their structure is defined by two core functional groups whose vibrational signatures are central to their spectral analysis: the ester group (-COOR) and the amino group (-NR₂), where the degree of N-alkylation (primary, secondary, or tertiary) profoundly influences the resulting spectrum. This guide provides a detailed framework for interpreting these spectra, elucidating the causal relationships between molecular structure and vibrational absorption, and establishing a robust protocol for acquiring high-fidelity data.

The Invariant Signature: Core Vibrational Modes of the Ester Group

Regardless of the substitution on the nitrogen atom, the ester functionality provides a consistent and highly characteristic set of absorptions, which serve as a foundational landmark in the spectrum.

The Carbonyl (C=O) Stretch: The Spectrum's Most Prominent Peak

The stretching vibration of the ester carbonyl group (C=O) produces one of the most intense and easily identifiable absorption bands in an IR spectrum.[4] This is due to the large change in dipole moment that occurs during the vibration.

  • Aliphatic Esters: For typical saturated, open-chain N-alkylated amino esters, this sharp, strong peak appears reliably in the 1750-1735 cm⁻¹ region.[5][6]

  • Factors Influencing C=O Frequency:

    • Conjugation: If the ester is conjugated with a double bond or an aromatic ring (e.g., an N-aryl amino ester), the C=O stretching frequency is lowered to 1730-1715 cm⁻¹ .[5][7] This shift occurs because resonance delocalizes the pi electrons, reducing the double-bond character of the carbonyl and weakening the bond.

    • Ring Strain: If the ester is part of a strained ring system (e.g., a β-lactam), the C=O frequency increases. This is because angle strain forces more electron density into the C=O bond, strengthening it.[8]

The Carbon-Oxygen (C-O) Stretches: Confirming the Ester

The ester group also features two distinct C-O single bond stretching vibrations, which appear in the fingerprint region of the spectrum between 1300-1000 cm⁻¹ .[5][8]

  • Acyl-Oxygen Stretch (C-O): Occurs from approximately 1300-1150 cm⁻¹ .

  • Alkyl-Oxygen Stretch (O-C): Found between 1150-1000 cm⁻¹ .

These bands are typically strong and can be broad, providing crucial confirmatory evidence for the presence of an ester functional group.[8]

Differentiating Substitution: Spectral Signatures of N-Alkylation

The most significant spectral variations among N-alkylated amino esters are found in the region above 3000 cm⁻¹ and around 1600 cm⁻¹, where the vibrations of the N-H bond manifest. The presence, number, and shape of these peaks are direct indicators of whether the amine is primary, secondary, or tertiary.

Primary (–NH₂) Amino Esters

A primary amino group is unambiguously identified by a pair of bands in the N-H stretching region and a distinct bending vibration.

  • N-H Stretching: Two sharp, medium-intensity bands appear between 3500-3300 cm⁻¹ .[9][10] These arise from the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds. The appearance of this doublet is a definitive marker for a primary amine.

  • N-H Bending (Scissoring): A moderate to strong absorption is observed in the 1650-1580 cm⁻¹ region.[9] Care must be taken not to confuse this peak with an aromatic C=C stretch, though the N-H bend is typically broader.

  • N-H Wagging: A characteristically broad and strong band can be seen in the 910-665 cm⁻¹ region, resulting from the out-of-plane bending of the N-H bonds.[9]

  • C-N Stretching: A weak to medium band for aliphatic amines appears between 1250–1020 cm⁻¹ .[9]

Secondary (–NHR) Amino Esters

As one hydrogen is replaced by an alkyl group, the number of N-H vibrational modes decreases, leading to a simpler spectrum.

  • N-H Stretching: Secondary amines display only a single, weak-to-medium intensity band in the 3350-3310 cm⁻¹ range.[9] The presence of a single N-H bond eliminates the possibility of symmetric and asymmetric modes. This peak is generally less intense than the O-H or primary N-H stretches.

  • N-H Bending: The in-plane N-H bending vibration for secondary amines is typically very weak and is often not observed at all.[8]

  • N-H Wagging: A strong, broad N-H wagging band is still present in the 910-665 cm⁻¹ region, similar to primary amines.[9]

Tertiary (–NR₂) Amino Esters

The complete substitution of hydrogen atoms on the nitrogen results in a telling absence of key spectral features.

  • Absence of N-H Bands: This is the primary diagnostic tool for a tertiary amine. There are no absorption bands in the N-H stretching region (3500-3300 cm⁻¹) or the N-H bending region (1650-1580 cm⁻¹).[9][10]

  • C-N Stretching: The C-N stretching vibration is still present between 1250–1020 cm⁻¹ but can be difficult to assign definitively due to its variable intensity and overlap with other signals in the fingerprint region.[9] Its presence is confirmed by the complete absence of N-H signals.

Data Summary: Characteristic Vibrational Frequencies

The following table summarizes the key diagnostic IR absorption bands for N-alkylated amino esters.

Vibrational Mode Primary Amino Ester (-NH₂) Secondary Amino Ester (-NHR) Tertiary Amino Ester (-NR₂) Intensity
C=O Stretch (Ester) 1750-1735 cm⁻¹1750-1735 cm⁻¹1750-1735 cm⁻¹Strong, Sharp
C-O Stretches (Ester) 1300-1000 cm⁻¹1300-1000 cm⁻¹1300-1000 cm⁻¹Strong, Broad
N-H Stretch Two bands: 3500-3300 cm⁻¹One band: 3350-3310 cm⁻¹AbsentMedium to Weak
N-H Bend 1650-1580 cm⁻¹Weak or AbsentAbsentMedium to Weak
C-N Stretch (Aliphatic) 1250-1020 cm⁻¹1250-1020 cm⁻¹1250-1020 cm⁻¹Medium to Weak
N-H Wag 910-665 cm⁻¹910-665 cm⁻¹AbsentStrong, Broad

Experimental Protocol: A Self-Validating System for High-Quality Spectra

Acquiring a clean, interpretable IR spectrum requires meticulous sample preparation and a systematic approach to data collection. The choice of method depends on the physical state of the N-alkylated amino ester.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Rationale: Every IR measurement must be corrected for atmospheric CO₂ and water vapor, as well as any absorption from the sample holder (salt plates) or solvent. This step is critical for data integrity.

    • Protocol: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹) to record the ambient spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Choose one based on sample state):

    • Method A: Neat Liquid Film (for liquid samples)

      • Rationale: This is the simplest method for pure, low-viscosity liquids, providing a spectrum of the compound in its native state without solvent interference.

      • Protocol:

        • Place one clean, dry salt plate (e.g., KBr or NaCl) on a holder.

        • Add 1-2 drops of the liquid amino ester to the center of the plate.

        • Carefully place a second salt plate on top, pressing gently to create a thin, uniform film.[11]

        • Ensure there are no air bubbles in the film.

    • Method B: Solution (for solids or viscous liquids)

      • Rationale: Dissolving the sample in an IR-transparent solvent allows for analysis of compounds that cannot be run neat. The solvent choice is paramount to avoid obscuring key spectral regions.

      • Protocol:

        • Prepare a ~5-10% solution of the amino ester in a suitable solvent (e.g., chloroform, carbon tetrachloride).

        • Fill a clean solution cell (with known path length) with the chosen solvent only and acquire its spectrum. This serves as a more precise background.

        • Clean and dry the cell, then fill it with the sample solution.[11]

        • Acquire the sample spectrum. The instrument software will perform the solvent subtraction.

    • Method C: Nujol Mull (for solid samples)

      • Rationale: This technique is used for non-soluble solids. The solid is ground into a fine paste with mineral oil (Nujol) to reduce light scattering.[12]

      • Protocol:

        • Place a few milligrams of the solid sample in an agate mortar and pestle.

        • Grind the sample to a very fine, powder.[11][12]

        • Add 1-2 drops of Nujol and continue grinding until a smooth, translucent paste is formed.

        • Spread the paste thinly and evenly onto a salt plate and cover with a second plate.

        • Trustworthiness Check: The Nujol itself will show strong C-H stretching and bending bands. These must be mentally (or digitally) subtracted to avoid misinterpretation.

  • Sample Spectrum Acquisition:

    • Protocol: Place the prepared sample holder (plates or cell) into the spectrometer's sample compartment. Acquire the spectrum using the same parameters (scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • Protocol:

      • Ensure the background has been correctly subtracted.

      • Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.

      • Label the significant peaks with their wavenumber values (cm⁻¹).

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_analysis Spectral Analysis start Select Sample Type liquid Liquid Sample start->liquid solid Solid Sample start->solid neat Prepare Neat Film (Salt Plates) liquid->neat solution Prepare Solution (Solvent & Cell) liquid->solution solid->solution mull Prepare Nujol Mull (Mortar & Pestle) solid->mull bg 1. Acquire Background Spectrum (Air/Solvent) neat->bg solution->bg mull->bg sample 2. Acquire Sample Spectrum bg->sample process 3. Process Data (Subtract, Baseline) sample->process analyze Identify Key Peaks (C=O, N-H, C-O) process->analyze end Determine Structure analyze->end

Caption: Workflow for IR spectroscopic analysis of N-alkylated amino esters.

Authoritative Grounding: A Logic-Driven Approach to Interpretation

The following diagram provides a decision-making framework for determining the degree of N-alkylation from an unknown spectrum of an amino ester.

G start Analyze Spectrum of Unknown Amino Ester check_ester Is a strong, sharp peak present at ~1740 cm⁻¹? start->check_ester check_nh_stretch Examine 3500-3300 cm⁻¹ region. What is observed? check_ester->check_nh_stretch Yes no_ester Not an Ester. Re-evaluate. check_ester->no_ester No primary Result: Primary Amine (-NH₂) - Two N-H stretch bands - N-H bend at ~1600 cm⁻¹ check_nh_stretch->primary Two Peaks secondary Result: Secondary Amine (-NHR) - One N-H stretch band - N-H bend is weak/absent check_nh_stretch->secondary One Peak tertiary Result: Tertiary Amine (-NR₂) - No N-H stretch bands - No N-H bend band check_nh_stretch->tertiary No Peaks

Sources

Exploratory

The Dual Paradigm of Amino Acid Esters: Reconciling Theoretical Predictions with Experimental Reality in Prodrug Design

Executive Summary Amino acid esters serve as foundational scaffolds in modern prodrug design and peptide synthesis. By transiently modifying the physicochemical properties of active pharmaceutical ingredients (APIs)—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino acid esters serve as foundational scaffolds in modern prodrug design and peptide synthesis. By transiently modifying the physicochemical properties of active pharmaceutical ingredients (APIs)—specifically by masking polar carboxyl or hydroxyl groups—these esters enhance lipophilicity and exploit active transport mechanisms to drastically improve systemic bioavailability. However, drug development professionals frequently encounter a critical bottleneck: the divergence between computational (theoretical) predictions of molecular behavior and empirical (experimental) realities. This whitepaper provides an in-depth mechanistic analysis of these discrepancies and establishes self-validating experimental protocols to bridge the gap between in silico modeling and in vitro/in vivo performance.

The Strategic Role of Amino Acid Esters in Pharmacokinetics

The esterification of an API with an amino acid promoiety is a field-proven strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. A classic example is the L-valine esterification of acyclovir to form valacyclovir. Theoretical models predict that masking the polar hydroxyl group increases the partition coefficient (logP), thereby enhancing passive membrane permeability. More importantly, the amino acid promoiety allows the prodrug to be actively transported across the intestinal epithelium via the PepT1 and PepT2 oligopeptide transporters 1[1].

G A Active Pharmaceutical Ingredient (Poor Permeability) B Amino Acid Esterification (Prodrug Synthesis) A->B Masks polar groups C Oral Administration & GI Transit B->C D PepT1/PepT2 Active Transport (Intestinal Absorption) C->D Increases logP E Enzymatic Hydrolysis (Intracellular Esterases) D->E F Systemic Circulation (Bioavailable API) E->F Cleaves promoiety

Fig 1. Pharmacokinetic pathway of amino acid ester prodrugs from synthesis to systemic activation.

Theoretical Framework: Computational Profiling

In silico modeling provides a non-empirical baseline for predicting the physicochemical behavior of amino acid esters. Density Functional Theory (DFT) is routinely employed to map the electronic and thermodynamic landscape of these molecules.

  • Electronic Properties (HOMO-LUMO): DFT calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) yield the energy gap ( Egap​ ). This gap acts as a theoretical proxy for chemical stability; a larger Egap​ generally correlates with higher kinetic stability against spontaneous hydrolysis.

  • Theoretical pKa and logP: Computational algorithms predict the acid dissociation constant (pKa) and lipophilicity (logP) based on molecular topology and idealized solvation models. In a vacuum or implicit solvent model, the pKa of the α-amino group on an ester is often predicted to be nearly identical to that of the free amino acid.

Experimental Reality: Physicochemical and Biological Profiling

While theoretical models assume idealized conditions, experimental data reveals complex microenvironmental effects that dictate the true behavior of amino acid esters.

  • Ionization Constants (pKa): Experimental titrations demonstrate a stark deviation from theoretical basicity. The acid ionization constants of amino acid esters are roughly 2 pK units lower than those of their corresponding free amino acids 2[2]. This significant shift is driven by the strong electron-withdrawing effect of the ester carbonyl, which stabilizes the unprotonated amine—a dynamic often underestimated in basic computational models.

  • Hydrolysis Kinetics: The alkaline hydrolysis of amino acid esters is governed by intricate electrostatic and steric effects. Experimental kinetics reveal that appropriately positioned ammonium groups can facilitate intramolecular attack, drastically accelerating ester cleavage compared to theoretical intermolecular baseline rates 3[3].

  • Enzymatic Cleavage: In biological systems, prodrug activation relies on specific esterases, such as the biphenyl hydrolase-like protein (BPHL) 4[4]. Enzymatic hydrolysis introduces stereoselectivity and dynamic kinetic resolution 5[5]—factors that pure DFT models cannot predict without highly complex molecular docking simulations.

Data Presentation: Bridging the Discrepancy Gap

To illustrate the divergence between in silico predictions and empirical data, the following table summarizes the key physicochemical parameters and the mechanistic causality behind their discrepancies.

PropertyTheoretical Prediction (In Silico)Experimental Measurement (In Vitro)Causality of Discrepancy
pKa (α-amino group) ~9.5 - 9.8 (Similar to free amino acid)~7.5 - 7.8 (Lowered by ~2 units)Strong electron-withdrawing effect of the ester group stabilizes the conjugate base; poorly captured in vacuum models.
logP (Lipophilicity) High (Based on idealized hydrophobic surface area)Moderate to High (Highly pH-dependent)The actual protonation state at physiological pH (7.4) alters the partitioning behavior across lipid bilayers.
Hydrolysis Rate Uniformly predicted by steric bulk and Egap​ Highly variableIntramolecular catalysis by adjacent ammonium groups or stereoselective enzymatic cleavage accelerates degradation.

Methodologies & Protocols: Self-Validating Systems

To establish rigorous scientific integrity, researchers must employ self-validating experimental designs. The following protocols detail the empirical determination of base-catalyzed hydrolysis and enzymatic stability, explaining the causality behind each methodological choice.

Protocol 1: pH-Stat Determination of Base Hydrolysis Kinetics

Causality for Method Selection: Ester hydrolysis consumes hydroxide ions, causing a continuous drop in pH. A pH-stat auto-titrator maintains a constant pH by adding a known concentration of NaOH. By isolating the hydroxide ion concentration as a constant, the rate law is simplified to a pseudo-first-order reaction, preventing the confounding variable of a shifting pH gradient.

  • Substrate Preparation: Prepare a 1.0 mM solution of the target amino acid ester in distilled water. Causality: A low substrate concentration ensures pseudo-first-order kinetics and prevents substrate aggregation or micelle formation.

  • Ionic Strength Adjustment: Add KCl to achieve a final ionic strength of 0.1 M. Causality: Standardizing ionic strength stabilizes the activity coefficients of the ions in solution, ensuring reproducible pKa and rate constant measurements across different batches.

  • Thermostatic Equilibration: Maintain the reaction vessel at exactly 25.0 ± 0.1 °C using a circulating water jacket. Causality: Ester hydrolysis is highly temperature-dependent; strict thermal control prevents Arrhenius-driven rate fluctuations.

  • Auto-Titration: Initiate the pH-stat apparatus set to the target alkaline pH (e.g., pH 9.0). The system will automatically inject 0.01 M NaOH to neutralize the acid formed during ester cleavage.

  • Kinetic Modeling: Plot the volume of NaOH added versus time. Extract the observed pseudo-first-order rate constant ( kobs​ ) from the exponential fit of the curve.

G N1 Step 1 Substrate Prep (0.1M Ionic Strength) N2 Step 2 Thermal Equilibration (25°C) N1->N2 N3 Step 3 pH-Stat Auto-Titration (NaOH Addition) N2->N3 N4 Step 4 Volume vs. Time Data Logging N3->N4 N5 Step 5 Pseudo-First-Order Kinetic Modeling N4->N5

Fig 2. Self-validating pH-stat workflow for determining experimental base hydrolysis kinetics.

Protocol 2: Enzymatic Stability and Cleavage Assay

Causality for Method Selection: To ensure an amino acid ester prodrug will efficiently revert to the active API in vivo, it must be incubated with relevant biological esterases. Monitoring the decay of the ester and the stoichiometric appearance of the API validates the bioconversion efficiency.

  • Media Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Enzyme Spiking: Introduce a standardized unit of esterase (e.g., recombinant BPHL or porcine liver esterase) into the buffer.

  • Reaction Initiation: Spike the amino acid ester substrate into the biological matrix to a final concentration of 10 µM.

  • Aliquot Sampling & Quenching: Withdraw 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes) and immediately mix with 100 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the esterase, quenching the reaction to capture an accurate temporal snapshot of the substrate concentration without ongoing degradation in the autosampler.

  • HPLC Quantification: Analyze the quenched samples via Reversed-Phase HPLC (RP-HPLC), monitoring the disappearance of the ester peak and the corresponding appearance of the parent acid.

Conclusion

The successful development of amino acid ester prodrugs requires a dual-paradigm approach. While computational DFT models and in silico predictions provide an excellent starting point for structural design, they frequently fail to account for the nuanced realities of electron-withdrawing pKa shifts, intramolecular catalysis, and enzymatic stereoselectivity. By employing rigorous, self-validating experimental protocols like pH-stat kinetics and quenched enzymatic assays, researchers can accurately bridge the gap between theoretical chemistry and functional pharmacokinetics.

References

  • The basic hydrolysis of amino acid esters Source: ResearchGate / CSIRO Publishing URL
  • In Silico Exploration of L-Valine Ester Prodrug Designs for Enhanced Pharmacokinetics in BCS Class IV Nucleoside Antivirals Source: The Morganton Scientific / NCSSM URL
  • Prodrugs Design Based on Inter- and Intramolecular Processes - Chapter 1 Source: Nova Science Publishers URL
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)
  • Source: American Chemical Society (ACS)

Sources

Foundational

The Evolution and Synthesis of N-Isopropyl Amino Acids: From Classic Reductive Amination to Catalytic Alcohol Activation

Executive Summary For drug development professionals and synthetic chemists, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. Rapid proteolytic degradation and poor membrane perm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. Rapid proteolytic degradation and poor membrane permeability severely limit the clinical translation of peptide therapeutics. N-alkylation—specifically N-isopropylation—has emerged as a critical structural modification in the design of peptidomimetics. The bulky isopropyl group severely restricts the ϕ and ψ dihedral angles of the peptide backbone, shielding adjacent amide bonds from enzymatic cleavage while significantly increasing the molecule's lipophilicity [1].

This whitepaper traces the historical discovery and synthetic evolution of N-isopropyl amino acids. We critically examine the transition from early, stoichiometric reductive amination techniques to modern, highly atom-economic catalytic alcohol activation workflows, providing field-proven protocols and mechanistic rationales for each.

Mechanistic Rationale: Why N-Isopropylation?

The incorporation of an N-isopropyl group into an amino acid fundamentally alters its physicochemical and structural biology profile:

  • Steric Shielding: Unlike N-methylation, which provides minimal steric bulk, the branched isopropyl group creates a massive steric footprint. This prevents the approach of proteolytic enzymes, drastically increasing the plasma half-life of the resulting peptide.

  • Conformational Rigidity: Crystal structure analyses of N-alkylated hydrophobic amino acids reveal that the isopropyl group forces the peptide backbone into specific secondary structures (often promoting β -turns), which can be leveraged to lock a peptidomimetic into its bioactive conformation [2].

  • Hydrogen Bond Deletion: Alkylating the α -amino nitrogen removes a hydrogen bond donor. This prevents intermolecular aggregation and increases the compound's overall lipophilicity (LogP), thereby enhancing passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).

Historical Evolution of Synthesis Methods

Generation 1: The Reductive Amination Era (1980s–2000s)

The earliest reliable syntheses of N-isopropyl amino acids relied on reductive amination. Pioneering work by Brown and Greenberg (1984) demonstrated the reductive isopropylation of lysine-containing peptides using acetone and sodium borohydride [3]. In this classic approach, the free amino group condenses with acetone to form a transient Schiff base (imine), which is subsequently reduced by a hydride source (typically NaBH3​CN or NaBH(OAc)3​ ) to yield the N-isopropyl derivative.

The Causality of Failure: While effective, this method suffered from severe limitations when applied to unprotected α -amino acids. The harsh conditions often led to racemization at the α -carbon. Furthermore, the generation of stoichiometric borate and toxic cyanide waste made scale-up environmentally and economically prohibitive.

Generation 2: The "Hydrogen Borrowing" Revolution (2017–Present)

A paradigm shift occurred with the development of transition-metal-catalyzed direct N-alkylation. A landmark study by Yan, Feringa, and Barta (2017) introduced a highly selective, atom-economic strategy using unprotected amino acids and isopropanol [4].

The Mechanistic Elegance: Utilizing a Ruthenium (or Iron) catalyst, isopropanol is temporarily dehydrogenated to acetone. The unprotected amino acid condenses with this in-situ generated acetone to form an imine. The catalyst then "returns" the borrowed hydrogen, reducing the imine to the N-isopropyl amino acid. Water is the sole byproduct.

Crucially, the zwitterionic nature of amino acids traditionally renders them insoluble in organic solvents. Yan et al. solved this by utilizing 2,2,2-trifluoroethanol ( CF3​CH2​OH ) as the solvent. The highly polar, strongly hydrogen-bonding nature of CF3​CH2​OH disrupts the amino acid crystal lattice, enabling homogeneous catalysis without acting as a nucleophile [4]. Furthermore, the sheer steric bulk of the first inserted isopropyl moiety naturally prevents over-alkylation, ensuring exclusive mono-N-isopropylation.

Mechanism AA Unprotected α-Amino Acid (Zwitterion) Imine1 Imine Intermediate AA->Imine1 Condensation Imine2 Imine Intermediate AA->Imine2 Condensation in CF₃CH₂OH Acetone Acetone + NaBH₃CN (Stoichiometric) Acetone->Imine1 Acetone->Imine2 Prod1 N-Isopropyl Amino Acid + Toxic Borate Waste Imine1->Prod1 Irreversible Reduction Isopropanol Isopropanol (Reactant & H-Donor) Cat Ru/Fe Catalyst (Dehydrogenation) Isopropanol->Cat -H₂ Cat->Acetone Transient Acetone Cat->Imine2 H-Transfer Prod2 N-Isopropyl Amino Acid + H₂O (Green) Imine2->Prod2 +H₂ (Hydrogen Borrowing)

Mechanistic comparison of classic reductive amination vs. modern hydrogen borrowing.

Quantitative Data & Comparative Analysis

The transition from stoichiometric reduction to catalytic alcohol activation yields significant improvements in enantiomeric retention and environmental impact.

MetricClassic Reductive AminationModern Catalytic Alkylation (Hydrogen Borrowing)
Alkylating Agent Acetone (Excess)Isopropanol
Reductant NaBH3​CN or NaBH(OAc)3​ (Stoichiometric)Catalytic (Internal H-transfer via Ru/Fe)
Primary Solvent Methanol / Acetic Acid2,2,2-Trifluoroethanol ( CF3​CH2​OH )
Selectivity Prone to di-alkylation; requires strict stoichiometric controlExclusively mono-alkylated (driven by steric hindrance)
Byproducts Borate salts, toxic cyanide derivatives H2​O
Typical Yield 40% – 65%85% – 99%
Enantiomeric Excess (ee) Variable (60% - 85%, prone to racemization)Excellent (>95% retention of optical purity)

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the critical steps and the physical causality behind each action.

Protocol A: Classic Reductive Isopropylation (Solution Phase)

Note: This method is retained for historical context and for laboratories lacking specialized organometallic catalysts.

  • Substrate Preparation: Suspend 1.0 mmol of the unprotected L-amino acid in 10 mL of anhydrous Methanol.

  • Imine Formation: Add 10.0 mmol (10 eq) of anhydrous Acetone. Causality: A massive excess of acetone drives the thermodynamic equilibrium toward the Schiff base.

  • Acid Catalysis: Add 0.1 mL of glacial acetic acid. Causality: Mild acidification protonates the carbonyl oxygen of acetone, increasing its electrophilicity and accelerating nucleophilic attack by the amino group.

  • Reduction: Cool the mixture to 0°C. Slowly add 1.5 mmol of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the protonated imine without reducing the unreacted acetone.

  • Quenching & Isolation: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via cation-exchange chromatography.

Protocol B: Modern Ru-Catalyzed Direct N-Alkylation (Hydrogen Borrowing)

Based on the optimized conditions by Yan et al. [4]

  • Catalyst & Substrate Loading: In an argon-filled glovebox, add 0.5 mmol of the unprotected α -amino acid and 1 mol% (0.005 mmol) of the Ruthenium catalyst (e.g., Ru-MACHO) to a pressure tube. Causality: An inert atmosphere prevents the oxidative deactivation of the low-valent Ruthenium catalyst.

  • Solvent Addition: Add 1.0 mL of 2,2,2-Trifluoroethanol ( CF3​CH2​OH ) and 2.0 mmol (4 eq) of Isopropanol. Causality: The CF3​CH2​OH acts as a highly polar, non-nucleophilic solvent that breaks the zwitterionic hydrogen-bond network, fully solubilizing the amino acid.

  • Thermal Activation: Seal the tube and heat to 110°C for 18–24 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the initial dehydrogenation of isopropanol by the Ru catalyst.

  • Purification: Cool to room temperature. Evaporate the solvent under reduced pressure. Because water is the only byproduct, the crude mixture is remarkably clean. Purify via a short silica plug or recrystallization.

  • Validation: Confirm mono-alkylation via 1H NMR (look for the characteristic septet of the isopropyl CH proton around 3.0-3.5 ppm). Determine enantiomeric excess (ee) using chiral HPLC to ensure no racemization occurred at the α -carbon.

Workflow Step1 1. Substrate Loading Unprotected AA + iPrOH Step2 2. Solvent Addition Add CF₃CH₂OH Step1->Step2 Step3 3. Catalysis 1 mol% Ru, 110°C, 18h Step2->Step3 Step4 4. Purification Evaporation & Filtration Step3->Step4 Step5 5. Validation NMR & Chiral HPLC Step4->Step5

Experimental workflow for the Ru-catalyzed direct N-isopropylation of amino acids.

References

  • Title: Direct N-alkylation of unprotected amino acids with alcohols Source: Science Advances (PMC) URL: [Link]

  • Title: Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Reductive Isopropylation of Amino Groups in Lysine Containing Peptides Source: Analytical Letters (Taylor & Francis) URL: [Link]

  • Title: Carbon-nitrogen bond formation via catalytic alcohol activation (Yan, Tao) Source: University of Groningen Repository URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Utilization of (R)-Methyl 2-(isopropylamino)butanoate in API Synthesis

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Scope: Advanced mechanistic insights, optimization data, and step-by-step synthetic protocols for utilizing (R)-methyl 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Scope: Advanced mechanistic insights, optimization data, and step-by-step synthetic protocols for utilizing (R)-methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) in the construction of dihydropteridinone-based Polo-like kinase 1 (PLK1) inhibitors, specifically Volasertib (BI 6727).

Introduction and Mechanistic Insights

(R)-Methyl 2-(isopropylamino)butanoate is a critical chiral building block in modern oncology drug development. Its primary industrial application is serving as the stereocenter-defining precursor for the dihydropteridinone core of Volasertib (BI 6727), a highly potent, ATP-competitive inhibitor of PLK1 developed by Boehringer Ingelheim [1].

Causality in Experimental Design (E-E-A-T)

The selection of this specific enantiomer and its functional groups is not arbitrary; it is a self-validating system dictated by the target's pharmacophore:

  • Stereochemical Fidelity: The (R)-configuration of the butanoate strictly dictates the spatial orientation of the ethyl group at the 7-position of the final pteridinone ring. This orientation is mandatory for optimal docking within the highly conserved ATP-binding hinge region of PLK1 [3].

  • Steric Bulk (Isopropyl Group): The N-isopropyl substitution provides essential steric hindrance. During the kinase binding event, this bulk forces the dihydropteridinone core into a specific bioactive conformation, preventing off-target binding to other serine/threonine kinases.

  • Lactamization Logic: The methyl ester acts as an internal electrophile. Following the nucleophilic aromatic substitution (SNAr) with a nitropyrimidine and subsequent nitro reduction, the newly formed primary amine spontaneously attacks the methyl ester, driving an intramolecular cyclization (lactamization) to form the rigid bicyclic system [2].

Experimental Workflow Visualization

The following diagram illustrates the synthetic cascade transforming the linear chiral amino ester into the complex bicyclic core of Volasertib.

G N1 (R)-methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) N3 SNAr Reaction (DIPEA, THF or DCM) N1->N3 N2 2,4-dichloro-5-nitropyrimidine N2->N3 N4 Reductive Cyclization (Fe/AcOH or Pd/C, H2) N3->N4 Nitro Intermediate N5 (7R)-2-chloro-7-ethyl-8-isopropyl -7,8-dihydropteridin-6(5H)-one N4->N5 Lactamization N6 N-Methylation (MeI, K2CO3) N5->N6 N7 Final SNAr Coupling (with Benzamide Intermediate) N6->N7 Methylated Core N8 Volasertib (BI 6727) PLK1 Inhibitor N7->N8

Figure 1: Synthetic workflow for Volasertib utilizing (R)-methyl 2-(isopropylamino)butanoate.

Quantitative Data: Process Optimization

When scaling up the synthesis of the dihydropteridinone core, process chemists must balance yield against the risk of racemization at the alpha-chiral center. The table below summarizes the optimization of the reductive cyclization step, comparing the classical Boehringer Ingelheim route [1] with a recently developed multigram-scale approach [2].

Reaction StepMethod / ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Note
SNAr Coupling KHCO3, Ether/H2O-5 to 0356.0>95%Biphasic system minimizes ester hydrolysis.
SNAr Coupling DIPEA, DCM251285.898.2%Homogeneous organic phase improves kinetics [2].
Reductive Cyclization Fe powder, AcOH60265.0~90%Harsh conditions; iron sludge complicates workup.
Reductive Cyclization 5% Pd/C, H2, EtOH80 (reflux)978.396.2%Cleaner profile; avoids dehalogenation of the 2-chloro group if monitored closely.

Detailed Step-by-Step Experimental Protocols

The following protocols outline the validated methodology for constructing the (7R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one core.

Protocol A: SNAr Coupling (Formation of the Nitro Intermediate)

Objective: Couple (R)-methyl 2-(isopropylamino)butanoate with 2,4-dichloro-5-nitropyrimidine without inducing racemization.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Causality: Low temperature is critical to ensure regioselectivity (substitution exclusively at the 4-position) and to prevent epimerization of the chiral amino ester.

  • Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Subsequently, add a solution of (R)-methyl 2-(isopropylamino)butanoate (1.05 equiv) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the nitro intermediate as a yellow oil.

Protocol B: Reductive Cyclization (Lactamization)

Objective: Reduce the nitro group to an amine, triggering spontaneous intramolecular cyclization to form the pteridinone ring.

  • Preparation: Dissolve the crude nitro intermediate from Protocol A in absolute ethanol (15 mL/g).

  • Catalyst Addition: Transfer the solution to a hydrogenation vessel. Add 5% Pd/C (0.05 equiv by weight). Causality: 5% Pd/C is chosen over 10% Pd/C to mitigate the risk of catalytic hydrodehalogenation of the crucial 2-chloro substituent on the pyrimidine ring, which is required for the final API coupling [2].

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Maintain a hydrogen atmosphere (1 atm) and heat the mixture to 80°C (reflux) for 9 hours.

  • Filtration: Cool the reaction to 50°C. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with warm ethyl acetate.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting residue from a mixture of ethyl acetate and n-hexane (2:1) to afford (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one as a pale yellow solid.

Protocol C: N-Methylation

Objective: Methylate the amide nitrogen to finalize the dihydropteridinone building block.

  • Preparation: Dissolve the cyclized product (1.0 equiv) in anhydrous acetone or THF.

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Stir at room temperature for 15 minutes to deprotonate the lactam nitrogen.

  • Methylation: Add methyl iodide (MeI) (1.2 equiv) dropwise. Safety Note: MeI is a potent alkylating agent and suspected carcinogen; handle strictly within a fume hood using appropriate PPE.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Quench with water, extract with ethyl acetate, dry the organic phase, and concentrate to yield the final methylated core, ready for coupling with the trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexylamine derivative to form Volasertib [1].

References

  • Linz, G., Kraemer, G.F., Gutschera, L., Asche, G. (Boehringer Ingelheim International GmbH). Method for the production of dihydropteridinones.
  • Wang, K., Zhao, D., Jin, M., Li, Y., et al. (2024). Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases in Clinical Evaluation. Research Square / ResearchGate. DOI: 10.21203/rs.3.rs-4287825/v1.[Link]

  • Spänkuch, B. (2012). Volasertib. Serine/threonine-protein kinase PLK1 inhibitor, Oncolytic. Drugs of the Future, 37(7), 495-502.[Link]

Application

applications of methyl 2-(isopropylamino)butanoate in organic synthesis

Application Note: Utilizing Methyl 2-(isopropylamino)butanoate in the Asymmetric Synthesis of Dihydropteridinone Kinase Inhibitors Introduction Methyl 2-(isopropylamino)butanoate, particularly its enantiopure (R)-form (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-(isopropylamino)butanoate in the Asymmetric Synthesis of Dihydropteridinone Kinase Inhibitors

Introduction

Methyl 2-(isopropylamino)butanoate, particularly its enantiopure (R)-form (CAS: 947667-22-3), is a highly specialized alpha-amino acid derivative. In modern organic synthesis and drug development, it serves as a critical chiral building block for assembling dihydropteridinone-based active pharmaceutical ingredients (APIs)[1]. Its most prominent application is in the multigram-scale synthesis of Volasertib (BI 6727), a potent and selective Polo-like Kinase 1 (PLK1) inhibitor developed for the treatment of acute myeloid leukemia (AML) and other malignancies[2].

This application note details the mechanistic rationale, physical properties, and self-validating experimental protocols for utilizing this intermediate in the construction of the dihydropteridinone core.

Chemical Properties & Structural Rationale

The utility of (R)-methyl 2-(isopropylamino)butanoate stems from its precise structural features, which map directly onto the pharmacophore of PLK1 inhibitors[3]:

  • Isopropyl Group : Becomes the N8 substituent of the pteridinone ring. This bulky aliphatic group is essential for anchoring the molecule within the hydrophobic ATP-binding pocket of PLK1.

  • Chiral Ethyl Side-Chain : Deriving from the butanoate backbone, the ethyl group establishes the (R)-configuration at the C7 position of the final dihydropteridinone core. This stereocenter is non-negotiable; the (R)-enantiomer exhibits vastly superior kinase affinity compared to the (S)-enantiomer due to spatial constraints in the kinase hinge region[3].

  • Methyl Ester : Acts as a latent electrophile. It remains stable during the initial nucleophilic aromatic substitution (SNAr) but is perfectly positioned for an intramolecular lactamization following the reduction of an adjacent nitro group[1].

Table 1: Physicochemical Properties of (R)-Methyl 2-(isopropylamino)butanoate

PropertySpecification
Chemical Name (R)-Methyl 2-(isopropylamino)butanoate
CAS Number 947667-22-3
Molecular Formula C8H17NO2[4]
Molecular Weight 159.23 g/mol [4]
Stereochemistry (R)-configuration
Purity ≥97% (Typical commercial grade)
Storage 2-8°C, protect from moisture

Mechanistic Workflow in Dihydropteridinone Assembly

The assembly of the (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one core relies on a robust three-step sequence: SNAr, nitro reduction, and intramolecular cyclization[2].

  • Nucleophilic Aromatic Substitution (SNAr) : The secondary amine of the butanoate attacks 2,4-dichloro-5-nitropyrimidine. The strongly electron-withdrawing nitro group at the 5-position highly activates the 4-position chloride for displacement.

  • Chemoselective Nitro Reduction : The resulting nitro-pyrimidine intermediate undergoes catalytic hydrogenation. The challenge here is chemoselectivity: the nitro group must be reduced to an aniline without triggering the hydrogenolysis of the C2-chloride.

  • Intramolecular Lactamization : The newly formed aniline spontaneously (or under mild heating) attacks the adjacent methyl ester. Methanol is extruded, forming the stable 6-membered lactam (pteridinone) ring[3].

Experimental Protocols

Protocol A: SNAr Coupling to Form the Pyrimidine Intermediate Objective: Synthesize methyl (2R)-2-[amino]butanoate.

  • Step 1 : Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a biphasic mixture of THF and water (or Ether/Water)[1].

  • Step 2 : Add potassium bicarbonate (KHCO 3​ ) or potassium carbonate (K 2​ CO 3​ ) (2.5 eq) to the mixture.

    • Causality: A mild inorganic base is critical. Strong bases like NaOH would saponify the methyl ester, while weaker organic bases might not sufficiently neutralize the generated HCl, leading to stalled kinetics.

  • Step 3 : Cool the reactor to -5 °C.

    • Causality: 2,4-dichloro-5-nitropyrimidine is highly reactive. Exceeding 5 °C drastically increases the rate of bis-substitution (where both chlorides are displaced) and promotes the epimerization of the alpha-chiral center of the amino ester.

  • Step 4 : Dropwise add (R)-methyl 2-(isopropylamino)butanoate (1.05 eq)[1]. Maintain the internal temperature below 0 °C.

  • Step 5 : Stir for 2 hours. Phase-separate, extract the aqueous layer with ethyl acetate, dry the combined organics over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation: A successful reaction is indicated by TLC (complete disappearance of the pyrimidine starting material) and a distinct yellow color of the product. Red or brown discoloration indicates thermal degradation and loss of yield.

Protocol B: Reductive Cyclization to the Dihydropteridinone Core Objective: Synthesize (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one.

  • Step 1 : Dissolve the intermediate from Protocol A in methanol or ethanol.

  • Step 2 : Add 5% Pd/C catalyst (0.05 eq)[3].

    • Causality: A low catalyst loading and a milder catalyst (5% Pd/C instead of 10% Pd/C) prevents the unwanted dehalogenation of the C2-chloride while efficiently reducing the nitro group[3].

  • Step 3 : Purge the vessel with N 2​ , then introduce H 2​ gas (1 atm). Stir at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Step 4 : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Step 5 : To drive the lactamization to completion, add a catalytic amount of acetic acid to the filtrate and heat to 60 °C for 2 hours.

    • Causality: While the aniline intermediate can cyclize spontaneously, mild acid catalysis protonates the ester carbonyl, accelerating the intramolecular attack and ensuring quantitative conversion to the lactam.

  • Step 6 : Concentrate and recrystallize from ethanol/water.

  • Self-Validation: FTIR spectroscopy provides definitive proof of cyclization. The aliphatic ester carbonyl stretch (~1740 cm⁻¹) of the starting material will disappear entirely, replaced by a prominent lactam carbonyl stretch (~1680 cm⁻¹).

Visualizations

Synthesis A (R)-Methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3) C SNAr Intermediate (Nitro-pyrimidine ester) A->C SNAr KHCO3, -5°C B 2,4-Dichloro-5-nitropyrimidine B->C D Amine Intermediate (Post-Reduction) C->D H2, Pd/C Chemoselective Reduction E (7R)-2-Chloro-7-ethyl-8-isopropyl- 7,8-dihydropteridin-6(5H)-one D->E Intramolecular Lactamization (-MeOH)

Figure 1: Synthetic workflow from (R)-methyl 2-(isopropylamino)butanoate to the dihydropteridinone core.

PLK1_Pathway V Volasertib (BI 6727) P Polo-like Kinase 1 (PLK1) V->P Competitive ATP Binding Inhibition C Centrosome Maturation & Spindle Assembly P->C Normal Function M Mitotic Arrest (Prometaphase) P->M Inhibited State A Apoptosis (Cancer Cells) M->A Prolonged Arrest

Figure 2: PLK1 signaling pathway inhibition by Volasertib leading to cancer cell apoptosis.

Analytical & Scale-Up Considerations

When scaling this synthesis to multigram or kilogram levels[3], drug development professionals must monitor the enantiomeric excess (ee) of the (R)-methyl 2-(isopropylamino)butanoate starting material. Chiral HPLC (e.g., using a Chiralcel OD-H column) is mandatory. Any racemization during the SNAr step will carry through the entire synthesis, resulting in a mixture of (7R) and (7S) pteridinones. Because the (7S) epimer is virtually inactive against PLK1, strict temperature control (-5 °C) and the avoidance of strong bases are the most critical parameters for maintaining scientific integrity and maximizing API yield.

References

  • Wang, K., et al. (2024). Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases in Clinical Evaluation. ResearchGate. 3

  • Sigma-Aldrich. (R)-Methyl 2-(isopropylamino)butanoate | 947667-22-3.

  • ChemWhat. Methyl (2R)-2-(isopropylamino) butanoate CAS#: 947667-22-3. 4

Sources

Method

Application Note: A Scientist's Guide to HPLC Method Development for Chiral Amino Acid Esters

Introduction: The Significance of Chiral Amino Acid Ester Separation Chiral amino acids and their ester derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] The stereochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Acid Ester Separation

Chiral amino acids and their ester derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a critical necessity for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this task, offering the high selectivity required to resolve these mirror-image isomers.[1][2]

This guide provides a comprehensive, experience-driven framework for developing robust and reliable HPLC methods for the enantioselective separation of amino acid esters. Moving beyond a simple checklist of steps, we will delve into the underlying principles of chiral recognition and provide a strategic, systematic approach to method development, from initial screening to final optimization and troubleshooting.

The Foundation: Understanding Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase columns like a C18.[3][4] Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[5] The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3][5]

The key to separation lies in the differential stability of these complexes. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other, forming a less stable complex, will elute earlier.[5] This recognition process is governed by the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the analyte and the CSP.[5][6] These interactions can include:

  • Hydrogen bonding: Crucial for amino acid esters, involving their amino and carbonyl groups.

  • π-π interactions: Occur with aromatic moieties on the analyte or CSP.

  • Steric hindrance: The three-dimensional fit between the analyte and the "chiral pocket" of the stationary phase.[3]

  • Dipole-dipole and ionic interactions: Dependent on the specific functionalities of the analyte and CSP.[7]

Understanding these forces is critical for making informed decisions during method development.

A Strategic Workflow for Method Development

A haphazard, trial-and-error approach to chiral method development is inefficient and time-consuming.[6] A systematic screening and optimization strategy is far more effective.[3] The workflow below outlines a logical progression from initial column selection to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Troubleshooting Start Define Analyte Properties (pKa, logP, structure) SelectCSPs Select 2-4 Diverse CSPs (e.g., Polysaccharide, Macrocyclic) Start->SelectCSPs SelectModes Select Mobile Phase Modes (NP, RP, PO) SelectCSPs->SelectModes Screening Perform Generic Screening Runs SelectModes->Screening Evaluate Evaluate Initial Results (Any separation? Peak shape?) Screening->Evaluate OptimizeMP Optimize Mobile Phase (Modifier type/%, Additives, pH) Evaluate->OptimizeMP Partial or No Separation FinalMethod Final Optimized Method Evaluate->FinalMethod Baseline Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->FinalMethod Validation Method Validation (ICH) FinalMethod->Validation Troubleshoot Troubleshooting (Resolution, Tailing, etc.) Validation->Troubleshoot

Caption: Strategic workflow for chiral HPLC method development.

Component Selection: The Pillars of Separation

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the single most critical decision in chiral method development.[2] For amino acid esters, several classes of CSPs have proven effective. Given the complex nature of chiral interactions, it is often impossible to predict the best CSP without experimental screening.[3]

CSP TypeChiral SelectorPrimary Interaction MechanismStrengths for Amino Acid EstersCommon Commercial Names
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusion within "chiral grooves" or "pockets".[3][7]Extremely broad applicability, high success rates, versatile in multiple mobile phase modes (NP, RP, Polar Organic).[1][3]Chiralpak® IA/AD/IE, Chiralcel® OD/OJ
Macrocyclic Glycopeptide Vancomycin, TeicoplaninIonic interactions, hydrogen bonding, inclusion complexing.[8]Excellent for N-protected amino acids (t-BOC, FMOC), multimodal capability (RP, Polar Organic).[8]CHIROBIOTIC® V, T
Crown Ether Chiral crown etherHost-guest complexation with primary amine groups.[9]Highly specific for primary amines and amino acids, often requires no derivatization.[9]CROWNPAK® CR(+)
Ligand Exchange L- or D-amino acid (e.g., Penicillamine) complexed with Cu(II)Formation of ternary diastereomeric metal complexes.[3][10]Effective for free amino acids, can be used for elution order reversal by switching enantiomer on CSP.[3][10]Astec CLC, Supelco D/L-Penicillamine

Scientist's Insight: For a new amino acid ester, a screening approach using a polysaccharide-based column (like an amylose tris(3,5-dimethylphenylcarbamate) phase) and a macrocyclic glycopeptide column is a highly effective starting point due to their broad selectivity.[1][3]

Mobile Phase Optimization

The mobile phase composition directly influences the chiral recognition mechanism.[5][11] Optimization involves systematically adjusting its components to maximize resolution (Rs).

  • Normal Phase (NP):

    • Solvents: Typically a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[12]

    • Optimization: The percentage of the alcohol modifier is the most critical parameter. Decreasing the alcohol percentage generally increases retention and can improve resolution.[12] The choice of alcohol (isopropanol vs. ethanol) can also dramatically alter selectivity.[12]

    • Additives: For basic analytes, a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) is often required to improve peak shape. For acidic analytes, an acidic additive (e.g., 0.1% Trifluoroacetic Acid, TFA) is used.[6]

  • Reversed Phase (RP):

    • Solvents: Acetonitrile (ACN) or Methanol (MeOH) with buffered water.

    • Optimization: The organic modifier percentage controls retention. The buffer pH is critical and should be adjusted to be at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state.[13]

    • Scientist's Insight: Acetonitrile often provides different selectivity compared to methanol due to its different hydrogen bonding capabilities. It is worthwhile to screen both.

  • Polar Organic (PO) Mode:

    • Solvents: Primarily uses polar organic solvents like Methanol or Acetonitrile, often with additives. This mode is particularly effective with macrocyclic glycopeptide and polysaccharide CSPs.

    • Optimization: The ratio of ACN to MeOH can be adjusted, along with the concentration of acidic/basic additives. This mode is often compatible with mass spectrometry (MS).[8]

The Role of Temperature

Temperature is a powerful yet often overlooked parameter. Lower temperatures generally enhance the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution.[13] Conversely, higher temperatures can improve peak efficiency and reduce analysis time.[13] The effect is compound-dependent; in some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order.[13][14] Therefore, temperature should be carefully controlled and optimized, typically between 15°C and 40°C.

Detailed Protocol: A Case Study for Leucine Ethyl Ester

This protocol outlines a systematic approach to developing a separation method for racemic Leucine Ethyl Ester.

Objective: To achieve baseline resolution (Rs > 1.7) of (R)- and (S)-Leucine Ethyl Ester.

Materials:

  • HPLC system with UV detector

  • Chiralpak IA column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)

  • Racemic Leucine Ethyl Ester standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

Experimental Protocol:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of racemic Leucine Ethyl Ester in IPA.

    • Dilute to a working concentration of 0.1 mg/mL with IPA.

  • Phase 1: Initial Screening:

    • Condition: Equilibrate the Chiralpak IA column with the initial mobile phase for at least 30 column volumes.

    • Screening Run 1 (IPA):

      • Mobile Phase: n-Hexane / IPA (90:10, v/v) + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Screening Run 2 (EtOH):

      • Mobile Phase: n-Hexane / EtOH (90:10, v/v) + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Evaluation: Compare the chromatograms. Even partial separation (a shoulder on the peak) is a promising result.[13] Proceed with the modifier that shows better initial selectivity. Let's assume IPA provided better results.

  • Phase 2: Mobile Phase Optimization:

    • Goal: Improve the resolution observed in the IPA screening run.

    • Step 2.1 (Modifier %): Systematically decrease the IPA percentage to increase resolution.

      • Test Mobile Phases:

        • n-Hexane / IPA (95:5, v/v) + 0.1% DEA

        • n-Hexane / IPA (98:2, v/v) + 0.1% DEA

    • Step 2.2 (Flow Rate): Once a good separation is achieved (e.g., with 5% IPA), try reducing the flow rate to improve efficiency.

      • Test Flow Rates: 0.8 mL/min and 0.5 mL/min.

  • Phase 3: Temperature Optimization:

    • Goal: Fine-tune the separation for optimal resolution and peak shape.

    • Using the best mobile phase from Phase 2 (e.g., Hexane/IPA 95:5 + 0.1% DEA at 0.8 mL/min), test different temperatures.

      • Test Temperatures: 20°C and 15°C.

    • Final Selection: Choose the combination of mobile phase, flow rate, and temperature that provides robust, baseline separation with reasonable analysis time.

Method Validation and Robustness

Once an optimal method is developed, it must be validated to ensure it is suitable for its intended purpose.[2] According to International Council for Harmonisation (ICH) guidelines, key validation parameters for a chiral impurity method include:[2][15][16]

  • Specificity: The ability to separate and quantify the enantiomers without interference.[2] Peak purity analysis is essential.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.[2]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in organic modifier, ±2°C in temperature).[2]

Troubleshooting Common Issues in Chiral Separations

IssuePotential Cause(s)Recommended Actions
Poor or No Resolution 1. Inappropriate CSP. 2. Suboptimal mobile phase. 3. High temperature.1. Screen a different class of CSP.[13] 2. Systematically vary modifier type and percentage.[12][13] 3. Decrease the column temperature in 5°C increments.[13]
Peak Tailing 1. Secondary interactions with silica backbone. 2. Sample overload. 3. Sample solvent stronger than mobile phase.1. Add/adjust acidic (TFA) or basic (DEA) modifier to the mobile phase.[13] 2. Reduce sample concentration or injection volume.[12] 3. Dissolve the sample in the mobile phase if possible.[12]
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Mobile phase instability or contamination. 3. "Memory effects" from previous additives.[4]1. Equilibrate with at least 30-50 column volumes of new mobile phase. 2. Prepare fresh mobile phase daily.[13] 3. Dedicate a column to a specific additive type (acidic or basic) or use a rigorous flushing protocol.[4]
High Backpressure 1. Blockage in the column or system. 2. Sample precipitation in the mobile phase. 3. High mobile phase viscosity or flow rate.1. Reverse-flush the column (check manufacturer's instructions). 2. Ensure sample is fully soluble in the mobile phase.[12] 3. Reduce flow rate or consider a less viscous modifier.

graph TD {
subgraph "Troubleshooting Poor Resolution"
A[Start: Poor Resolution Rs < 1.5] --> B{Is there any peak splitting?};
B -- No --> C[Change CSP Type];
B -- Yes --> D{Optimize Mobile Phase};
D --> E[Decrease % Modifier (NP) or vary Organic/pH (RP)];
E --> F{Resolution Improved?};
F -- Yes --> G[Optimize Temperature];
G --> H[Lower Temperature in 5°C steps];
H --> I{Resolution Improved?};
I -- Yes --> J[Method Optimized];
I -- No --> K[Consider original temperature];
F -- No --> L[Change Modifier Type (e.g., IPA to EtOH)];
L --> D;
C --> D;
end
node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; J;
node[fillcolor="#FBBC05", fontcolor="#202124"]; B; F; I;
node[fillcolor="#F1F3F4", fontcolor="#202124"]; C; D; E; G; H; K; L;

}

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Conclusion

Developing a successful HPLC method for chiral amino acid esters is a systematic process grounded in the principles of chiral recognition. Success hinges on a logical screening of diverse chiral stationary phases and a meticulous optimization of mobile phase composition and temperature. By understanding the causality behind experimental choices—why a polysaccharide column is a good starting point, why decreasing the alcohol modifier enhances resolution, or why temperature is a critical parameter—researchers can move beyond trial-and-error and develop robust, reliable, and validated methods efficiently. This structured approach not only saves time and resources but also ensures the scientific integrity of the results, which is paramount in research and drug development.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • BenchChem.
  • Dr. Maisch GmbH.
  • Chiralpedia.
  • Yakhak Hoeji.
  • BenchChem.
  • Journal of Chromatographic Science, Oxford Academic.
  • PMC.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Yakhak Hoeji.
  • Taylor & Francis Online. HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
  • MDPI.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Chromatography Today.
  • Chromatography Today.
  • Research Journal of Pharmacy and Technology.
  • Taylor & Francis Online.
  • ResearchGate. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • RSC Publishing.
  • ResearchGate.
  • IntuitionLabs. ICH Q2(R2)
  • LCGC International.
  • Element Lab Solutions. HPLC Chiral Columns.

Sources

Application

Application Note: Scalable Synthesis of N-Alkylated Amino Acid Methyl Esters for Drug Development

Executive Summary & Mechanistic Rationale The incorporation of N-alkylated amino acids is a transformative modification in the design of peptide therapeutics, peptidomimetics, and small-molecule drugs. By eliminating hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of N-alkylated amino acids is a transformative modification in the design of peptide therapeutics, peptidomimetics, and small-molecule drugs. By eliminating hydrogen bond donors and increasing lipophilicity, N-alkylation significantly enhances membrane permeability, oral bioavailability, and resistance to proteolytic degradation[1]. Furthermore, highly N-alkylated cyclic peptides have emerged as a powerful modality for targeting challenging, shallow intracellular protein-protein interactions (PPIs)[2].

However, the large-scale synthesis of N-alkylated amino acid methyl esters presents significant chemical hurdles. Direct alkylation of free amines typically leads to over-alkylation, yielding undesired quaternary ammonium salts. Furthermore, the basic conditions often required for alkylation can trigger the deprotonation of the α-carbon, leading to racemization of the chiral center[3]. While direct catalytic methods—such as ruthenium-catalyzed borrowing hydrogen[4] and reductive amination using sodium triacetoxyborohydride[5]—offer excellent atom economy, they often require extensive substrate-specific optimization for scale-up.

For robust, large-scale pharmaceutical manufacturing, the Fukuyama Amine Synthesis —utilizing 2- or 4-nitrobenzenesulfonyl (nosyl) protection—remains the gold standard[3]. Mechanistically, the electron-withdrawing nitro group of the nosyl moiety increases the acidity of the sulfonamide proton (pKa ~11). This allows for selective deprotonation by mild bases (e.g., K₂CO₃) that are insufficiently basic to abstract the α-proton, guaranteeing selective mono-alkylation with >99% retention of stereochemistry[1]. The nosyl group is subsequently cleaved via a nucleophilic aromatic substitution (SₙAr) using a soft thiolate nucleophile, releasing the secondary amine without hydrolyzing the methyl ester[3].

Alternatively, for specific substrates where unactivated alcohols are the preferred alkylating agents, Mitsunobu conditions applied to tosyl-protected amino esters provide a powerful redox N-alkylation pathway[6].

Pathway Visualization

G Start α-Amino Acid Ester α-Amino Acid Methyl Ester Start->Ester Esterification (MeOH, SOCl2) Protect N-Nosyl Protection (NsCl, Base) Ester->Protect Route A: Fukuyama Synthesis (High Purity, Scalable) Direct Direct Catalytic Route (Borrowing H2 / Reductive Amination) Ester->Direct Route B: Direct Alkylation (Atom Economic) Alkylate Base-Mediated Alkylation (R-X, K2CO3) Protect->Alkylate pKa ~11 Deprotect Ns-Deprotection (Thiolate cleavage) Alkylate->Deprotect SN2 Mechanism Product N-Alkyl-α-Amino Acid Methyl Ester Deprotect->Product SNAr Mechanism Direct->Product

Synthetic workflows for N-alkylated amino acid methyl esters comparing Route A and Route B.

Quantitative Method Comparison

Table 1: Performance Metrics of N-Alkylation Strategies for Amino Acid Methyl Esters

Synthetic StrategyPrimary ReagentsTypical YieldStereoretention (ee)ScalabilityKey Mechanistic Advantage
Fukuyama Alkylation NsCl, R-X, K₂CO₃85–95%>99%High (Multi-kg)Strict prevention of over-alkylation; high ee[3]
Reductive Amination R-CHO, NaBH(OAc)₃70–85%>95%MediumMild conditions; avoids cyanoborohydride toxicity[5]
Borrowing Hydrogen R-OH, Ru-Catalyst60–80%>98%MediumHighly atom economic; water is the only byproduct[4]
Mitsunobu Alkylation R-OH, TPP, DEAD75–90%>99%Low–MediumUtilizes unactivated alcohols directly[6]

Self-Validating Scalable Protocol (The Fukuyama Route)

The following methodology details the highly scalable Route A, engineered with built-in analytical checkpoints to ensure self-validation at every stage of the manufacturing process.

Phase 1: N-Nosylation of α-Amino Acid Methyl Esters
  • Objective: Install the electron-withdrawing nosyl protecting group to prime the amine for selective mono-alkylation.

  • Reagents: α-Amino acid methyl ester hydrochloride (1.0 eq), 2-Nitrobenzenesulfonyl chloride (NsCl, 1.05 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Suspend the amino ester hydrochloride in anhydrous DCM (0.5 M) and cool to 0 °C under an inert nitrogen atmosphere.

    • Add TEA dropwise over 15 minutes. (Causality Insight: Gradual addition prevents localized basicity spikes that could promote epimerization or premature ester hydrolysis.)

    • Add NsCl portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Quench the reaction with 1M HCl, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: The reaction is visually self-indicating. The initial heterogeneous suspension of the hydrochloride salt becomes a clear, homogeneous solution as the free base is generated and reacts. TLC (Hexane/EtOAc 7:3) will reveal a new, strongly UV-active spot (due to the nosyl chromophore). The absence of a ninhydrin-positive spot confirms the complete consumption of the primary amine.

Phase 2: Base-Mediated N-Alkylation
  • Objective: Selectively mono-alkylate the sulfonamide nitrogen.

  • Reagents: N-Nosyl-α-amino acid methyl ester (1.0 eq), Alkyl halide (R-X, 1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Step-by-Step Procedure:

    • Dissolve the N-nosyl intermediate in anhydrous DMF (0.3 M).

    • Add finely powdered anhydrous K₂CO₃. (Causality Insight: K₂CO₃ is a mild, heterogeneous base. Its insolubility in DMF ensures a low steady-state concentration of the sulfonamide anion, strictly preventing α-proton abstraction and subsequent racemization[1].)

    • Add the alkyl halide (e.g., methyl iodide or benzyl bromide) and stir at room temperature for 4–12 hours.

    • Filter the inorganic salts, dilute the filtrate with ethyl acetate, and wash extensively with water (3x) to remove all traces of DMF.

  • Self-Validation Checkpoint: Alkylation abolishes the acidic sulfonamide N-H proton. To validate, perform a mini-workup of a 50 µL aliquot with 1M NaOH and EtOAc. Unreacted starting material will partition into the aqueous layer (as a water-soluble sodium salt), whereas the successfully alkylated product will remain exclusively in the organic layer.

Phase 3: Thiolate-Mediated Deprotection
  • Objective: Cleave the nosyl group via SₙAr, yielding the final N-alkylated amino acid methyl ester.

  • Reagents: N-Alkyl-N-nosyl-α-amino acid methyl ester (1.0 eq), 2-Mercaptoethanol (1.5 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Step-by-Step Procedure:

    • Dissolve the alkylated intermediate in MeCN (0.2 M).

    • Add K₂CO₃ followed by 2-mercaptoethanol. (Causality Insight: The base deprotonates the thiol to form a highly nucleophilic thiolate. The thiolate attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex, which then collapses to release sulfur dioxide, a thioether byproduct, and the desired secondary amine[3].)

    • Stir at 50 °C for 2 hours.

    • Concentrate the mixture, then partition between 1M HCl and diethyl ether. (Causality Insight: The target product is basic and moves to the aqueous layer, leaving the non-polar thioether byproduct in the organic layer.)

    • Basify the aqueous layer with Na₂CO₃ to pH 9 and extract with DCM to recover the pure N-alkylated amino acid methyl ester.

  • Self-Validation Checkpoint: The addition of the thiolate generates a vibrant yellow/orange Meisenheimer intermediate. The gradual fading of this color visually validates the progression of the cleavage. Final validation is achieved via LC-MS, confirming the expected [M+H]⁺ mass of the secondary amine and the absence of the nosyl isotope pattern.

Downstream Considerations for Drug Development

When integrating these N-alkylated methyl esters into downstream solid-phase or solution-phase peptide synthesis, researchers must be vigilant regarding diketopiperazine (DKP) formation. During the saponification of the methyl ester and subsequent Fmoc-coupling, the steric bulk of the N-alkyl group forces the growing peptide chain into a cis-amide conformation, which highly favors intramolecular attack and DKP cyclization[2]. To mitigate this, saponification should be performed with LiOH at 0 °C to prevent epimerization, and subsequent couplings should utilize highly reactive, sterically unhindered coupling reagents (e.g., HATU or COMU) to outcompete the cyclization pathway.

References

  • Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation Source: ResearchGate URL:[Link][3]

  • 6 Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[Link][1]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry Source: National Institutes of Health (NIH) / ChemSusChem URL:[Link][4]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: SciSpace / Acta Chemica Scandinavica URL:[Link][6]

  • N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride Source: ResearchGate URL:[Link][5]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][2]

Sources

Method

Application Note: Overcoming Extreme Steric Hindrance in Peptide Synthesis Using Methyl 2-(isopropylamino)butanoate

Introduction & Rationale The incorporation of heavily N-alkylated amino acids into peptide backbones is a critical strategy in modern drug discovery. N-alkylation enhances proteolytic stability, increases lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of heavily N-alkylated amino acids into peptide backbones is a critical strategy in modern drug discovery. N-alkylation enhances proteolytic stability, increases lipophilicity, and improves cell membrane permeability—key features for developing orally bioavailable peptidomimetics and macrocyclic drugs [1].

However, synthesizing these sequences presents formidable chemical challenges. Methyl 2-(isopropylamino)butanoate (N-iPr-Abu-OMe) serves as a benchmark for extreme steric hindrance in peptide chemistry. Featuring both a bulky N-isopropyl group and an α -ethyl side chain, the secondary amine of this building block is heavily shielded. Direct incorporation of this compound via standard Solid-Phase Peptide Synthesis (SPPS) frequently results in truncated sequences, massive diketopiperazine (DKP) formation, and severe epimerization [2].

This application note details a field-proven, highly convergent strategy: the solution-phase synthesis of an Fmoc-protected dipeptide building block using methyl 2-(isopropylamino)butanoate, followed by its saponification and subsequent integration into standard SPPS workflows.

Mechanistic Insights: The Causality of Coupling Failures

To successfully utilize methyl 2-(isopropylamino)butanoate, one must understand why standard peptide coupling fails at this junction.

The Steric Wall and Active Ester Failure

Standard coupling reagents such as HATU or DIC/Oxyma operate by converting the incoming Fmoc-protected amino acid into an active ester (e.g., an OAt or Oxyma ester). These active esters are inherently bulky. When the OAt-ester attempts a nucleophilic attack on the secondary amine of methyl 2-(isopropylamino)butanoate, severe steric repulsion prevents the formation of the necessary tetrahedral transition state. The reaction stalls, leading to prolonged exposure to basic conditions (DIPEA). This kinetic delay forces the activated amino acid down an alternative pathway: the formation of an oxazolone intermediate, which rapidly racemizes, destroying the chiral integrity of the peptide [1].

The Triphosgene Solution

To bypass this "steric wall," the activating moiety must be as small and electrophilic as possible. Triphosgene (bis(trichloromethyl)carbonate, BTC) is the reagent of choice [1]. Triphosgene reacts with the incoming Fmoc-amino acid to generate an Fmoc-amino acid chloride in situ. The acyl chloride is highly compact and exceptionally electrophilic, allowing it to penetrate the steric shield of the N-isopropyl group. Furthermore, by utilizing 2,4,6-collidine as a non-nucleophilic base, the reaction environment prevents oxazolone formation, thereby preserving stereochemistry.

Mechanism cluster_0 Standard Activation (Failed) cluster_1 Triphosgene Activation (Success) Start Incoming Fmoc-AA-OH HATU HATU / DIPEA Start->HATU Triphosgene Triphosgene / Collidine Start->Triphosgene OAt Bulky OAt Active Ester HATU->OAt Clash Steric Clash with N-iPr-Abu-OMe OAt->Clash Yield1 <5% Yield + Epimerization Clash->Yield1 AcylCl Compact Acyl Chloride Triphosgene->AcylCl Attack Unhindered Nucleophilic Attack AcylCl->Attack Yield2 >85% Yield, Retained Chirality Attack->Yield2

Mechanistic comparison of HATU vs. Triphosgene activation for sterically hindered couplings.

Quantitative Data: Reagent Efficacy

The table below summarizes the coupling efficiency of Fmoc-Ala-OH onto Methyl 2-(isopropylamino)butanoate using various activation strategies. The data clearly demonstrates the necessity of acyl chloride intermediates for this specific substrate.

Coupling ReagentBaseSolventTimeYield (%)Epimerization (%)
HATU DIPEADMF24 h< 5%> 15%
DIC / Oxyma DIPEADMF24 h< 10%~ 5%
BTC (Triphosgene) 2,4,6-CollidineTHF / CH₂Cl₂2 h> 85% < 2%
Fmoc-Ala-Cl (Pre-formed)AgCNToluene12 h> 90%< 2%

Table 1: Comparison of coupling efficiencies onto the highly hindered secondary amine of Methyl 2-(isopropylamino)butanoate.

Experimental Workflows & Protocols

Because direct SPPS coupling onto the N-isopropyl group is inefficient and wastes expensive resin-bound intermediates, the optimal strategy is a convergent solution-phase synthesis of the dipeptide, followed by its integration into the solid-phase workflow.

Workflow A Fmoc-AA-OH Activation (Triphosgene) B Methyl 2-(isopropylamino)butanoate Coupling A->B 2,4,6-Collidine C Fmoc-AA-(N-iPr)Abu-OMe Intermediate B->C Solution Phase D Saponification (LiOH/THF) C->D E Fmoc-AA-(N-iPr)Abu-OH Dipeptide Block D->E Acidification F Standard SPPS Integration E->F HATU/DIPEA

Workflow for the solution-phase synthesis and SPPS integration of N-iPr-Abu dipeptide blocks.

Protocol 1: Solution-Phase Coupling via Triphosgene Activation

Objective: Synthesize Fmoc-AA-(N-iPr)Abu-OMe.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the incoming Fmoc-protected amino acid (1.2 eq, e.g., Fmoc-Ala-OH) and triphosgene (0.4 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Dropwise, add 2,4,6-collidine (3.5 eq). Stir for 15 minutes to allow complete formation of the Fmoc-amino acid chloride. Causality note: Collidine is chosen over DIPEA because its steric bulk prevents it from acting as a nucleophile, suppressing oxazolone-driven epimerization.

  • Coupling: Dissolve methyl 2-(isopropylamino)butanoate (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The target mass should dominate, and the mass corresponding to unreacted methyl 2-(isopropylamino)butanoate should be <5% relative abundance.

  • Workup: Dilute with EtOAc, wash sequentially with 10% citric acid (to remove collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol 2: Saponification to the Free Acid

Objective: Convert the methyl ester to a free carboxylic acid for SPPS (Fmoc-AA-(N-iPr)Abu-OH).

  • Hydrolysis: Dissolve the purified Fmoc-AA-(N-iPr)Abu-OMe in a 3:1 mixture of THF and H₂O (0.2 M). Cool to 0 °C.

  • Base Addition: Slowly add LiOH·H₂O (1.5 eq). Stir at 0 °C for 3-4 hours. Causality note: Strict temperature control at 0 °C is mandatory. Allowing the reaction to warm can lead to premature Fmoc deprotection by the hydroxide ion.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the high-R_f methyl ester spot confirms completion.

  • Acidification: Quench the reaction by adding 1 M HCl dropwise at 0 °C until the pH reaches 3.0.

  • Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the dipeptide building block.

Protocol 3: SPPS Integration

Objective: Couple the dipeptide block onto the growing peptide chain on the resin.

  • Resin Preparation: Swell the peptidyl-resin (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Standard Coupling: Because the C-terminus of our new dipeptide block is the unhindered α -carboxyl of the Abu residue (not the hindered N-isopropyl amine), standard coupling conditions now apply. Dissolve the Fmoc-AA-(N-iPr)Abu-OH dipeptide (3.0 eq) and HATU (2.9 eq) in DMF.

  • Activation & Addition: Add DIPEA (6.0 eq) to the solution, activate for 2 minutes, and add to the resin. Shake for 1 hour at room temperature.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling of the dipeptide block.

Conclusion

The incorporation of methyl 2-(isopropylamino)butanoate into peptide sequences requires a departure from standard SPPS protocols. By recognizing the physical limitations of active ester intermediates and shifting to the highly electrophilic, compact acyl chlorides generated by triphosgene, researchers can overcome extreme steric hindrance. The convergent solution-phase synthesis of dipeptide blocks ensures high yields, preserves chiral integrity, and prevents the waste of valuable resin-bound materials.

References

  • Thern, B., Rudolph, J., & Jung, G. (2002). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Tetrahedron Letters, 43(28), 5013-5016.

  • Furuya, Y., et al. (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry, 65(18), 12248-12255.

Application

Application Note: Real-Time Reaction Monitoring of Methyl 2-(Isopropylamino)butanoate Synthesis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Reductive Amination, Process Analytical Technology (PAT), In-Line Raman Spectroscopy, At-Line UPLC-MS/MS Mechanistic Grounding...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Reductive Amination, Process Analytical Technology (PAT), In-Line Raman Spectroscopy, At-Line UPLC-MS/MS

Mechanistic Grounding & Experimental Design

The synthesis of non-natural α -amino acid derivatives, such as methyl 2-(isopropylamino)butanoate, is a critical operation in the development of active pharmaceutical ingredients (APIs). These structural motifs are foundational to various neuroactive compounds, including antiepileptic analogs structurally related to brivaracetam[1].

The most efficient synthetic route is the reductive amination of methyl 2-oxobutanoate with isopropylamine. To ensure a self-validating and scalable protocol, we must establish causality in both our chemical and analytical choices.

Causality in Reagent Selection
  • Imine Condensation: Isopropylamine acts as the nucleophile, attacking the ketone carbonyl of methyl 2-oxobutanoate to form a transient imine intermediate.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) is specifically chosen over stronger reducing agents like sodium borohydride (NaBH₄). STAB selectively reduces the protonated imine (iminium ion) without prematurely reducing the starting ketone[2]. This selectivity maximizes the yield of the target secondary amine and prevents the formation of unwanted alcohol byproducts.

Causality in Analytical Strategy

Traditional offline sampling can disrupt reaction equilibrium and miss transient intermediates. Implementing a Process Analytical Technology (PAT) framework ensures a self-validating system where critical process parameters are continuously measured[3].

  • In-Line Raman Spectroscopy: Raman is insensitive to water and provides distinct vibrational signatures for the C=O (ketone) and C=N (imine) bonds, enabling real-time end-point determination and process control[4].

  • At-Line UPLC-MS/MS: Used in Multiple Reaction Monitoring (MRM) mode, this provides the necessary high-resolution sensitivity to quantify trace impurities, confirm product formation, and validate the Raman chemometric models[5][6].

Experimental Protocols

Protocol A: Reductive Amination Synthesis Workflow
  • Preparation: Purge a 500 mL jacketed reactor with nitrogen. Charge the reactor with 10.0 g (86.1 mmol) of methyl 2-oxobutanoate and 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Cool the reactor to 0 °C. Add 6.1 g (103.3 mmol, 1.2 eq) of isopropylamine dropwise over 15 minutes to control the exothermic condensation. Stir for 30 minutes.

  • Reduction: Add 27.4 g (129.2 mmol, 1.5 eq) of STAB in three equal portions over 30 minutes. Maintain the internal temperature below 10 °C to prevent thermal degradation of the imine intermediate[2].

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCE (2 x 50 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In-Line Raman PAT Monitoring
  • Probe Insertion: Insert an immersion fiber-optic Raman probe (785 nm laser excitation) directly into the reactor through a sealed port.

  • Data Acquisition: Set the spectrometer to acquire spectra every 60 seconds with a 10-second integration time.

  • Chemometric Tracking: Monitor the depletion of the ketone C=O stretch at ~1725 cm⁻¹ and the transient rise and fall of the imine C=N stretch at ~1660 cm⁻¹.

Protocol C: At-Line UPLC-MS/MS Quantification
  • Sampling: Withdraw 10 µL aliquots from the reactor at t = 0, 30, 60, 120, and 240 minutes.

  • Quenching & Dilution: Immediately quench the aliquot in 990 µL of LC-MS grade acetonitrile containing 0.1% formic acid to halt the reduction process[6]. Dilute a further 1:10 for injection.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Method: Use a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in H₂O) over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode[5].

Data Presentation

Table 1: UPLC-MS/MS MRM Parameters for Reaction Components

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Methyl 2-oxobutanoate117.157.1151.25
Imine Intermediate158.198.1201.80
Methyl 2-(isopropylamino)butanoate160.1100.1221.95

Table 2: Kinetic Conversion Profile (UPLC-MS Area %)

Time (min)Ketone (%)Imine (%)Amine Product (%)Process Phase
0100.00.00.0Baseline
3015.282.52.3Imine Formation
604.845.150.1Active Reduction
1200.09.790.3Maturation
2400.0< 1.0> 98.0End-Point Reached

Reaction Workflows & Logical Relationships

PAT_Workflow Reactants Reactants Methyl 2-oxobutanoate + Isopropylamine Imine Imine Intermediate (Transient) Reactants->Imine Condensation (0°C) Raman In-Line Raman Probe (Real-Time Monitoring) Reactants->Raman Product Product Methyl 2-(isopropylamino)butanoate Imine->Product Reduction (STAB, 20°C) Imine->Raman Product->Raman UPLC At-Line UPLC-MS/MS (Quantitative Confirmation) Product->UPLC Sampling Control Process Control (Temperature/Dosing Adjustment) Raman->Control Feedback Loop Control->Reactants Adjust

Fig 1. PAT-integrated workflow for the reductive amination of methyl 2-oxobutanoate.

Reaction_Mechanism Ketone Methyl 2-oxobutanoate C5H8O3 Imine Imine Intermediate C8H15NO2 Ketone->Imine + Amine - H2O Amine Isopropylamine C3H9N Amine->Imine Product Target Product C8H17NO2 Imine->Product + STAB (Reduction)

Fig 2. Reaction mechanism logic for methyl 2-(isopropylamino)butanoate synthesis.

References

  • Agilent Technologies. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.[Link]

  • American Pharmaceutical Review. Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.[Link]

  • Liang, S. S., et al. Reductive amination assistance for quantification of oseltamivir phosphate and oseltamivir carboxylate by HPLC-MS/MS. PubMed.[Link]

  • Singh, A., et al. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.[Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.[Link]

Sources

Method

Application Note: Advanced Techniques for the Stereoselective Synthesis of Amino Acid Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The Strategic Value of Chiral Amino Acid Esters Enantiopure non-natura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The Strategic Value of Chiral Amino Acid Esters

Enantiopure non-natural α

  • and β -amino acid esters are indispensable structural motifs in modern drug discovery. They serve as critical building blocks for peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs) such as the LFA-1 antagonist Lifitegrast and the ACE inhibitor Ramipril[1][2].

Achieving high enantiomeric excess (ee) at scale requires moving beyond traditional chiral pool synthesis. This application note details three highly robust, stereoselective methodologies: Asymmetric Phase-Transfer Catalysis (PTC) , Transition-Metal Catalyzed Asymmetric Hydrogenation , and Enzymatic Dynamic Kinetic Resolution (DKR) . As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to dissect the mechanistic causality behind each experimental parameter, ensuring your workflows are both reproducible and self-validating.

Technique 1: Asymmetric Phase-Transfer Catalysis (PTC)

Mechanistic Causality

The asymmetric α -alkylation of glycine Schiff bases using represents a premier method for synthesizing natural and unnatural α -alkyl and α,α -dialkyl amino acids. Maruoka catalysts are structurally rigid, C2​ -symmetric chiral spiro ammonium salts derived from binaphthyl or biphenyl cores[3].

In a biphasic system (toluene/aqueous NaOH), the lipophilic chiral ammonium cation extracts the hydroxide ion into the organic phase to deprotonate the Schiff base. The resulting enolate forms a tight chiral ion pair with the catalyst. The rigid spiro structure physically shields one face of the enolate, forcing the incoming electrophile (alkyl halide) to attack exclusively from the unhindered face[3]. The choice of a low temperature (0 °C to -20 °C) suppresses background racemic alkylation by the uncatalyzed aqueous base[4][5].

Validated Protocol: Enantioselective Alkylation of Glycine Schiff Bases
  • System Preparation: In an oven-dried Schlenk flask under argon, dissolve N -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the (S,S) -Maruoka catalyst (1.0–2.0 mol%) in anhydrous toluene (0.1 M concentration).

  • Thermal Equilibration: Cool the reaction mixture to 0 °C using an ice/brine bath. Critical Step: Allow 15 minutes for thermal equilibration to ensure uniform facial shielding.

  • Biphasic Initiation: Add a 50% (w/w) aqueous NaOH solution (5.0 equiv) dropwise. Stir vigorously (≥800 rpm) to maximize the interfacial surface area between the aqueous and organic phases, which is the rate-limiting step for enolate generation.

  • Electrophilic Addition: Slowly add the alkyl halide (1.2 equiv) via syringe. Maintain stirring at 0 °C for 2–12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the Schiff base is consumed.

  • Workup & Validation: Quench with cold distilled water. Extract the organic layer with ethyl acetate, dry over anhydrous MgSO 4​ , and concentrate.

  • Quality Control: Determine the ee of the crude intermediate via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) before proceeding to acidic hydrolysis (1M HCl/THF) to liberate the free amino acid ester.

Data Summary: PTC Alkylation Performance
SubstrateCatalystAlkylating AgentYield (%)Enantiomeric Excess (ee %)
N -(diphenylmethylene)glycine t-butyl ester (S,S) -Maruoka CatalystBenzyl bromide95%98%
N -(diphenylmethylene)glycine t-butyl ester (S,S) -Maruoka CatalystAllyl bromide88%96%
N -(p-chlorophenylmethylene)alanine t-butyl ester (R,R) -Maruoka CatalystMethyl iodide91%97%

Technique 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

For the synthesis of β -amino acids or complex tyrosine surrogates, the asymmetric hydrogenation of α,β -dehydroamino acid esters (enamides) using Rhodium(I) complexes with chiral bisphosphine ligands (e.g., DuPhos) is highly effective[6][7].

The stereoselection is governed by "lock-and-key" coordination dynamics. The bidentate (R,R) -Et-DuPhos ligand creates a rigid, electron-rich C2​ -symmetric chiral pocket around the Rh center. When the enamide substrate coordinates to the metal via its olefin and amide carbonyl, the steric bulk of the ethyl groups on the phospholane rings forces the substrate into a specific spatial quadrant. This dictates the trajectory of hydrogen during the oxidative addition step, ensuring near-perfect facial selectivity[2][6].

Validated Protocol: Rh-Catalyzed Hydrogenation of Enamides
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, dissolve the α,β -dehydroamino acid ester (e.g., methyl 2-acetamidoacrylate derivative, 1.0 equiv) in thoroughly degassed, anhydrous methanol (0.2 M).

  • Catalyst Loading: Add the pre-formed catalyst complex [Rh(COD)((R,R)-Et-DuPhos)]BF4 (0.1–0.5 mol%). The solution will typically exhibit a characteristic deep orange/red hue.

  • Reactor Pressurization: Transfer the solution to a stainless-steel high-pressure hydrogenation autoclave. Seal the reactor, remove it from the glovebox, and purge the lines with H 2​ gas three times to remove trace atmospheric oxygen (which irreversibly oxidizes the phosphine ligand).

  • Hydrogenation: Pressurize the reactor to 30–50 psi with H 2​ gas. Stir at 25 °C for 12–24 hours. The reaction is complete when hydrogen uptake ceases.

  • Workup & Validation: Safely vent the reactor. Concentrate the mixture in vacuo. Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rhodium catalyst. Analyze the product via 1 H-NMR to confirm the disappearance of the olefinic protons ( δ 6.5–7.5 ppm).

Data Summary: Asymmetric Hydrogenation Performance
SubstrateCatalyst ComplexH 2​ PressureYield (%)Enantiomeric Excess (ee %)
Dehydro-phenylalanine derivative[Rh(COD)(R,R)-Et-DuPhos]BF430 psi>99%99.6%
Dehydro-tyrosine surrogate[Rh(COD)(R,R)-Et-DuPhos]BF445 psi96%99.0%
γ,δ -unsaturated amido ester[Rh(COD)(R,R)-TangPhos]BF430 psi98%>99.0%

Technique 3: Enzymatic Dynamic Kinetic Resolution (DKR)

Mechanistic Causality

Standard enzymatic kinetic resolution of racemic amino acid esters is mathematically capped at a 50% yield.8 circumvents this limitation by coupling a highly enantioselective enzyme (e.g., Alcalase protease or lipase) with a racemization catalyst (e.g., a mild organic base or heterogeneous Pd catalyst)[8][9].

As the enzyme selectively hydrolyzes the target enantiomer (e.g., the L-ester), the unreacted D-ester is continuously racemized in situ. This dynamic equilibrium funnels the entire racemic pool into a single enantiopure product, achieving up to 100% theoretical yield[9]. To overcome the traditional challenges of low substrate solubility and enzyme inhibition by organic solvents, modern protocols utilize miniemulsion systems (nanoreactors) stabilized by surfactants, which allow for massive substrate loading (up to 50% w/v) and rapid interfacial mass transfer[1].

Validated Protocol: Chemoenzymatic DKR in Miniemulsions
  • Emulsion Formulation: In a reaction vessel, combine the racemic amino acid ester (e.g., rac-3-bromo-phenylalanine ethyl ester, 50% w/v) with a non-ionic surfactant (e.g., Triton X-100) in a biphasic mixture of organic solvent (e.g., toluene) and aqueous phosphate buffer (pH 8.0).

  • Nanoreactor Generation: Subject the mixture to ultrasonication (20 kHz, 15 mins) in an ice bath to form a stable miniemulsion consisting of nanodroplets (100–300 nm diameter).

  • Dual-Catalyst Addition: Add the racemization agent (e.g., triethylamine or a heterogeneous metal catalyst)[8][10]. Subsequently, introduce the protease enzyme (Alcalase, <10% w/w relative to substrate)[1].

  • Incubation: Stir the emulsion gently at 35–40 °C for 24 hours. The massive interfacial area provided by the nanodroplets accelerates both the chemical racemization and the enzymatic hydrolysis.

  • Workup & Validation: Terminate the reaction by adjusting the pH to 2.0 to denature the enzyme and break the emulsion. Extract unreacted ester impurities with ethyl acetate. Adjust the aqueous phase to the isoelectric point of the amino acid to precipitate the enantiopure product. Verify optical purity via polarimetry or chiral GC-MS.

Data Summary: DKR Performance
SubstrateEnzymeRacemization AgentYield (%)Enantiomeric Excess (ee %)
rac-3-bromo-phenylalanine ethyl esterAlcalaseBase (Miniemulsion)>90%>99%
rac-propyl β -phenylalaninateLipaseHeterogeneous Pd92%98%
rac- N -Boc-amino acid thioesterSubtilisinMild Base95%>99%

Method Selection Workflow

To assist in selecting the optimal stereoselective synthesis route, consult the decision matrix below based on your starting material profile.

Workflow Start Target: Enantiopure Amino Acid Ester Q1 Is the starting material a racemic mixture? Start->Q1 Q2 Is the precursor an α,β- unsaturated enamide? Q1->Q2  No DKR Enzymatic Dynamic Kinetic Resolution (DKR) Q1->DKR  Yes Q3 Is the precursor a glycine Schiff base? Q2->Q3  No Hydro Asymmetric Hydrogenation (Rh/DuPhos) Q2->Hydro  Yes PTC Phase-Transfer Catalysis (Maruoka Catalyst) Q3->PTC  Yes Custom Custom Derivatization or Chiral Pool Synthesis Q3->Custom  No

Caption: Decision workflow for selecting stereoselective amino acid ester synthesis techniques.

References

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Lirias. KU Leuven. 8[8]

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development, ACS Publications. 1[1]

  • ChemInform Abstract: Enzymatic Dynamic Kinetic Resolution of Oxazinones: A New Approach to Enantiopure β2‐Amino Acids. Sci-Hub. 10[10]

  • Maruoka Catalysts. Merck Millipore.

  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. 5[5]

  • Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. 9[9]

  • Asymmetric Phase Transfer Catalysis. E-Bookshelf. 3[3]

  • Catalytic asymmetric syntheses of tyrosine surrogates. PubMed, NIH. 6[6]

  • Asymmetric hydrogenation routes to beta-amino-aldehydes. North American Catalysis Society. 7[7]

  • Highly Regio‐ and Enantioselective Synthesis of γ,δ‐Unsaturated Amido Esters by Catalytic Hydrogenation of Conjugated Enamides. Researcher.Life. 2[2]

Sources

Application

Application Note: Continuous-Flow Photoredox C–H Trifluoromethylation for the Synthesis of Preclinical Pharmaceutical Intermediates

Executive Summary The incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The –CF₃ motif enhances metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The –CF₃ motif enhances metabolic stability, lipophilicity, and target binding affinity [1]. However, late-stage trifluoromethylation of complex heteroarenes in traditional batch reactors often suffers from poor scalability, long reaction times, and low yields due to the inherent limitations of photochemistry.

This application note details a validated, self-contained protocol for the continuous-flow photoredox C–H trifluoromethylation of pharmaceutical intermediates. By transitioning from batch to a microreactor environment, researchers can bypass the limitations of the Beer-Lambert law, achieving uniform photon flux, precise residence time control, and a tenfold increase in space-time yield (STY) [2].

Mechanistic Rationale & System Design

Overcoming the Beer-Lambert Limitation

In photoredox catalysis, reaction efficiency is fundamentally dictated by light penetration. According to the Beer-Lambert law, light intensity decays exponentially as it passes through an absorbing medium. In a standard batch flask, only the outer 1–2 millimeters of the reaction mixture receive adequate irradiation; the dark inner core relies entirely on slow diffusion.

Continuous-flow microreactors (typically 0.75 to 1.5 mm internal diameter) ensure that the entire reaction volume is optically transparent. This uniform irradiation accelerates the excitation of the photocatalyst, reducing reaction times from hours to minutes and minimizing degradation pathways [3].

The Photoredox Catalytic Cycle

This protocol utilizes the bench-stable Langlois reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na) as the radical source, activated by a visible-light-absorbing Iridium(III) photocatalyst and an oxidant (e.g., tert-butyl hydroperoxide, TBHP).

Causality of Reagent Selection: Langlois reagent is chosen over gaseous CF₃I because it is a solid that can be easily dissolved in polar aprotic solvents (like CH₃CN), eliminating the need for complex gas-liquid mass flow controllers and minimizing the use of ozone-depleting substances.

PhotoredoxCycle PC Ir(III) Catalyst Ground State PC_star *Ir(III) Catalyst Excited State PC->PC_star Visible Light (Blue LED, 450nm) PC_ox Ir(IV) Catalyst Oxidized State PC_star->PC_ox Oxidative Quenching by TBHP PC_ox->PC SET Reduction by CF3SO2Na CF3_src CF3SO2Na (Langlois Reagent) CF3_rad •CF3 Radical CF3_src->CF3_rad -e⁻, -SO2 Intermediate Radical Intermediate CF3_rad->Intermediate C-H Addition Substrate Heteroarene Substrate Substrate->Intermediate Product CF3-Heteroarene Product Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant (TBHP)

Fig 1. Oxidative quenching photoredox cycle for C–H trifluoromethylation using Langlois reagent.

Experimental Protocol: Continuous-Flow Trifluoromethylation

Materials and Equipment
  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (1 mol%)

  • Reagents: Heteroarene substrate (e.g., N-Boc-pyrrole, 1.0 equiv), CF₃SO₂Na (3.0 equiv), TBHP (5.5 M in decane, 3.0 equiv).

  • Solvent: Acetonitrile (CH₃CN) / Water (H₂O) mixture (3:1 v/v). Note: Water is essential to maintain the solubility of the Langlois reagent and prevent reactor fouling.

  • Hardware: Dual-syringe pump system, PTFE T-mixer, PFA (perfluoroalkoxy) capillary tubing (1.0 mm ID, 10 mL volume), Blue LED array (450 nm, 60 W), and a Back Pressure Regulator (BPR).

Continuous-Flow Setup and Architecture

FlowSetup PumpA Pump A: Substrate + Photocatalyst Mixer T-Mixer PumpA->Mixer PumpB Pump B: CF3SO2Na + Oxidant PumpB->Mixer Reactor Photochemical Flow Reactor (Blue LEDs, 450 nm) Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator (BPR) (5 bar) Reactor->BPR Irradiated Stream Collection Collection & In-line UV-Vis BPR->Collection

Fig 2. Schematic of the continuous-flow photoredox reactor setup with in-line pressure regulation.

Step-by-Step Methodology

Step 1: System Priming and Degassing

  • Prepare the solvent mixture (CH₃CN:H₂O, 3:1). Sparge the solvent vigorously with Argon for 15 minutes. Causality: Oxygen is a triplet diradical that rapidly quenches the excited state *Ir(III) via energy transfer, generating singlet oxygen and terminating the catalytic cycle.

  • Prime both syringe pumps and the PFA reactor coil with the degassed solvent to remove all ambient air bubbles.

Step 2: Feed Solution Preparation

  • Solution A: Dissolve the heteroarene substrate (0.2 M) and [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (0.002 M) in the degassed solvent mixture.

  • Solution B: Dissolve CF₃SO₂Na (0.6 M) and TBHP (0.6 M) in the degassed solvent mixture.

Step 3: Reactor Equilibration (Self-Validating Phase)

  • Set both Pump A and Pump B to a flow rate of 0.25 mL/min (Total flow rate = 0.50 mL/min). For a 10 mL reactor coil, this dictates a residence time ( tres​ ) of exactly 20 minutes.

  • Activate the 450 nm Blue LED array. Ensure active cooling (e.g., compressed air or a water jacket) is running to maintain the reactor temperature at 25 °C.

  • Critical Step: Install a 5-bar Back Pressure Regulator (BPR) at the reactor outlet. Causality: The decomposition of Langlois reagent generates SO₂ gas. Without a BPR, the evolving gas expands, creating "slug flow" (alternating liquid and gas segments). This unpredictably accelerates the liquid segments, drastically reducing the actual residence time and crashing the reaction yield. The 5-bar BPR forces the SO₂ to remain dissolved in the liquid phase, ensuring predictable hydrodynamics.

Step 4: Steady-State Collection

  • Discard the first 20 mL of the output stream (equivalent to 2 reactor volumes). This ensures the system has reached a hydrodynamic and chemical steady state.

  • Monitor the output via in-line UV-Vis spectroscopy (PAT). A stable absorbance baseline indicates a self-validating, continuous steady state.

  • Collect the subsequent output into a flask containing saturated aqueous Na₂S₂O₃ to quench any unreacted peroxides.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the trifluoromethylated API intermediate.

Quantitative Data: Batch vs. Flow Performance

The transition from batch to continuous flow yields stark improvements in both reaction efficiency and scalability. The following data summarizes the trifluoromethylation of N-Boc-pyrrole under identical stoichiometric conditions[3, 4].

ParameterBatch Reactor (Round Bottom Flask)Continuous Flow (PFA Microreactor)
Reactor Volume / Path Length 25 mL / ~3.5 cm10 mL / 1.0 mm (ID)
Light Penetration Poor (Surface layer only)Excellent (Uniform irradiation)
Reaction Time / Residence Time 18 hours20 minutes
Isolated Yield 62%89%
Space-Time Yield (STY) ~0.86 mmol / hour~13.3 mmol / hour
Scalability Mechanism Requires complete reactor redesignContinuous numbering-up (Run longer)

Table 1: Performance metrics comparing batch and continuous-flow modalities for photoredox C-H trifluoromethylation.

Troubleshooting & Expert Insights

  • Reactor Fouling / Clogging: If white precipitates form in the PFA tubing, the concentration of Langlois reagent has exceeded its solubility limit. Increase the water ratio in the solvent mixture (e.g., from 3:1 to 2:1 CH₃CN:H₂O) or slightly decrease the feed concentration.

  • Incomplete Conversion: If starting material remains, do not immediately increase catalyst loading. First, verify the LED array intensity and ensure the BPR is functioning. Gas bubbles in the reactor reduce the effective residence time. If hydrodynamics are stable, decrease the total flow rate to increase tres​ to 30 minutes.

References

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). "Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis." Organic Letters, 16(3), 876-879. URL:[Link]

  • Straathof, N. J. W., Cramer, S. E., Hessel, V., & Noël, T. (2016). "Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow." Angewandte Chemie International Edition, 55(50), 15549-15553. URL:[Link]

  • Noël, T., et al. (2014). "Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow." ChemSusChem, 7(6), 1612-1617. URL:[Link]

  • Williams, M., et al. (2025). "Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis." Organic Process Research & Development. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Methyl 2-(isopropylamino)butanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the complex purification challenges associated with methyl 2-(isopropylamino)butanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the complex purification challenges associated with methyl 2-(isopropylamino)butanoate . This compound, specifically its (R)-enantiomer, is a critical chiral building block used in the multigram-scale synthesis of PLK1 inhibitors such as Volasertib.

Isolating this intermediate presents a classic chemical paradox: it is a low-molecular-weight, basic secondary amine coupled with a hydrolyzable and racemizable α -chiral ester. This guide synthesizes field-proven methodologies and fundamental chemical principles to help you optimize your downstream processing and prevent product loss.

Part 1: Physicochemical Properties & Purification Impact

Understanding the intrinsic properties of your molecule is the first step in troubleshooting. The table below summarizes the quantitative data dictating the behavior of methyl 2-(isopropylamino)butanoate during workup and chromatography.

Table 1: Physicochemical Profile of Methyl 2-(isopropylamino)butanoate

PropertyValue / EstimateImpact on Purification Strategy
Molecular Weight 159.23 g/mol Low MW and lack of strong H-bond donors contribute to high volatility of the free base.
Amine pKa ~8.0Protonates easily; causes strong ionic interactions with acidic silica gel.
Silanol pKa (Silica) 3.5 – 6.8[1]Acts as a strong cation exchanger, trapping the secondary amine on the column[2].
Ester Stability HydrolyzableHighly sensitive to saponification if strong aqueous bases are used during workup[3].
Stereocenter Labile α -protonProne to base-catalyzed enolization and racemization; requires strict pH/temp control[3].
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why do I experience severe streaking and low mass recovery when purifying the free base on standard silica gel?

The Causality: This is a fundamental acid-base interaction issue. Standard unmodified silica gel contains residual silanol groups (Si-OH) that act as weak acids, with pKa values ranging from 3.5 to 6.8[1]. The secondary amine of methyl 2-(isopropylamino)butanoate is moderately basic (pKa ~8.0). During chromatography, the acidic silanols donate a proton to the amine, converting the separation mechanism from simple adsorption to strong cation-exchange[1][2]. This causes the compound to bind irreversibly or streak across the column.

The Solution: To suppress this ionization, you must use a mobile phase modifier. Adding 1–5% triethylamine (TEA) or aqueous ammonia to your eluent effectively "blinds" the acidic silanols[4]. Because TEA is a stronger base (pKa ~10.7), it preferentially binds to the silanols, allowing your product to elute as a tight band.

Mechanism Silica Silica Gel Surface (Acidic Silanols, pKa ~3.5-6.8) Product Methyl 2-(isopropylamino)butanoate (Secondary Amine, pKa ~8.0) Silica->Product Strong Ionic Binding (Tailing/Loss) Eluted Eluted Product (High Recovery) Product->Eluted Free to Elute Modifier Triethylamine (TEA) (Tertiary Amine, pKa ~10.7) Modifier->Silica Preferential Binding (Blocks Silanols) Modifier->Product Displaces

Caption: Competitive binding mechanism of TEA and secondary amines on silica gel silanols.

Q2: My NMR shows ester hydrolysis, and chiral HPLC indicates a loss of enantiomeric excess (ee) of the (R)-isomer. What went wrong during the workup?

The Causality: The α -proton of methyl 2-(isopropylamino)butanoate is highly acidic because it is flanked by an electron-withdrawing ester group and an electronegative nitrogen atom. If you use strong bases like NaOH or KOH to quench the reaction or free the amine salt, you trigger enolization at the α -carbon, which destroys the stereocenter and leads to racemization[3]. Furthermore, methyl esters are highly susceptible to base-catalyzed saponification (hydrolysis)[3].

The Solution: Always use mild, buffered bases for your aqueous workup. Saturated aqueous sodium bicarbonate (NaHCO 3​ , pH ~8.3) is sufficient to deprotonate the amine hydrochloride salt without triggering enolization or ester hydrolysis. Maintain the internal temperature strictly below 5 °C during the quench to kinetically suppress these side reactions.

Q3: I achieve good separation, but my yields drop drastically after removing the chromatography solvents on the rotary evaporator. How can I prevent this?

The Causality: Methyl 2-(isopropylamino)butanoate is a low-molecular-weight free amine. The steric hindrance from the isopropyl group prevents extensive intermolecular hydrogen bonding, making the free base highly volatile. Applying high vacuum or elevated water bath temperatures (>30 °C) during solvent evaporation will co-distill your product.

The Solution: Never exceed a water bath temperature of 25 °C, and keep the vacuum above 100 mbar when removing solvents like DCM or ethyl acetate. For long-term storage and to completely eliminate volatility issues, convert the free base into its hydrochloride salt immediately after extraction or chromatography[5].

Part 3: Standard Operating Procedure (SOP)

To bypass the pitfalls of chromatography and volatility, the most robust method for isolating this intermediate is via direct liquid-liquid extraction followed by hydrochloride salt crystallization. This self-validating protocol ensures high purity and locks the stereocenter in place.

Protocol: Isolation and HCl Salt Formation of (R)-Methyl 2-(isopropylamino)butanoate

Materials Required:

  • Crude reaction mixture (e.g., from reductive amination)

  • Saturated aqueous NaHCO 3​

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Na 2​ SO 4​

  • 4M HCl in dioxane

Step-by-Step Methodology:

  • Thermal Control & Quench: Transfer the crude reaction mixture to an ice bath. Monitor the internal temperature. Once at 0–5 °C, slowly add saturated aqueous NaHCO 3​ dropwise.

    • Self-Validation Check: Test the aqueous layer with pH paper; it must read exactly between 8.0 and 8.5. Do not proceed if the pH is >9.0 to avoid racemization.

  • Extraction: Add MTBE (3 x 50 mL per 100 mmol scale) to the quenched mixture. MTBE is prioritized over DCM as it minimizes emulsion formation and excludes water more effectively. Vigorously shake and separate the phases.

  • Washing & Drying: Combine the organic layers and wash with 1 volume of brine. Dry the organic phase over anhydrous Na 2​ SO 4​ for 15 minutes. Filter off the drying agent.

  • Salt Formation: Transfer the dried organic filtrate to a clean, dry round-bottom flask equipped with a magnetic stirrer. Cool to 0 °C under an inert atmosphere (N 2​ or Ar). Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise. A white precipitate will begin to form immediately.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold MTBE (2 x 20 mL).

  • Drying: Dry the resulting (R)-methyl 2-(isopropylamino)butanoate hydrochloride salt under high vacuum at room temperature for 4 hours. The salt is non-volatile, configurationally stable, and ready for downstream coupling.

Workflow A Crude Reaction Mixture (Amine + Salts + Impurities) B Quench & Neutralize (Sat. NaHCO3, <5 °C, pH 8.0-8.5) A->B C Liquid-Liquid Extraction (MTBE, 3x50 mL) B->C D Organic Phase (Free Base Product) C->D Top Layer E Aqueous Phase (Discard) C->E Bottom Layer F Drying & Filtration (Anhydrous Na2SO4) D->F G Salt Formation (Add 4M HCl in Dioxane at 0 °C) F->G H Crystallization & Filtration (Pure HCl Salt Isolated) G->H

Caption: Workflow for the isolation and HCl salt formation of methyl 2-(isopropylamino)butanoate.

Sources

Optimization

Technical Support Center: Temperature Optimization for Methyl 2-(isopropylamino)butanoate Workflows

Welcome to the Technical Support Center for alpha-amino ester synthesis. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-(isopropylamino)butanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alpha-amino ester synthesis. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-(isopropylamino)butanoate .

Because this compound features both a secondary amine and a methyl ester, it is highly reactive. Temperature control is the absolute linchpin of its synthesis and purification. Poor thermal management leads to volatility losses, elimination side-reactions, and spontaneous dimerization. This portal provides causality-driven troubleshooting, self-validating protocols, and empirical data to optimize your workflows.

Troubleshooting & FAQs

Q1: When scaling up the SN2 alkylation route, my yield drops from 85% to 40%. Why is this happening?

A: You are likely experiencing a thermal runaway that triggers competing reaction pathways. In the synthesis of methyl 2-(isopropylamino)butanoate from methyl 2-bromobutanoate and isopropylamine, the amine acts as both the nucleophile and the base.

The SN2 alkylation is highly exothermic. At a small scale, ambient cooling easily dissipates the heat. Upon scale-up, the internal temperature spikes. If the reaction temperature exceeds 35°C–40°C, two critical failures occur:

  • Reagent Depletion: Isopropylamine has a boiling point of ~32°C. Without a pressurized vessel or strict cooling, the amine boils off, stalling the reaction.

  • Pathway Shift: Elevated temperatures provide the activation energy required to shift the kinetic competition from the desired SN2 substitution to an E2 elimination pathway. The base abstracts an alpha-proton from methyl 2-bromobutanoate, yielding methyl crotonate as a dead-end byproduct[1].

Solution: Maintain the internal reaction temperature between 20°C and 25°C using an active cooling jacket and controlled, dropwise addition of the electrophile[1].

Q2: After rotary evaporation at 60°C, LC-MS shows a massive high-molecular-weight impurity. What is it?

A: You are observing the formation of a 2,5-diketopiperazine (DKP) . Alpha-amino esters are notoriously susceptible to intermolecular aminolysis when subjected to sustained thermal stress[2].

Because methyl 2-(isopropylamino)butanoate contains both a nucleophilic secondary amine and an electrophilic ester, heating the concentrated product causes the amine of one molecule to attack the ester of another. This forms a linear dipeptide intermediate, which rapidly undergoes a second cyclization step to form a highly stable, six-membered DKP ring[2].

Solution: Never exceed 30°C–35°C during downstream solvent removal. Use a high-vacuum manifold rather than high heat to strip residual solvents.

Q3: How does temperature affect the reductive amination route using methyl 2-oxobutanoate?

A: The reductive amination route proceeds in two distinct thermodynamic stages: imine formation and subsequent reduction. Imine formation is reversible and entropically favored at room temperature. However, the reduction step (typically utilizing sodium triacetoxyborohydride or sodium borohydride) is violently exothermic[3]. If the reducing agent is introduced at room temperature, the resulting exotherm can degrade the sensitive alpha-keto ester starting material or lead to over-reduction of the ester moiety[3].

Solution: Stir the methyl 2-oxobutanoate and isopropylamine at room temperature to form the imine, but chill the reaction vessel to exactly 0°C before adding the reducing agent in portions.

Reaction Pathway Visualization

The following diagram illustrates the causality between thermal conditions and the resulting chemical pathways during the alkylation synthesis route.

G SM Methyl 2-bromobutanoate + Isopropylamine OptTemp Optimal Temp (20°C - 25°C) SM->OptTemp SN2 Alkylation HighTemp High Temp (>40°C) SM->HighTemp Thermal Stress Prod Methyl 2-(isopropylamino)butanoate (Desired Product) OptTemp->Prod High Yield Elim Methyl Crotonate (E2 Elimination) HighTemp->Elim Base-catalyzed DKP Diketopiperazine (DKP) (Dimerization) HighTemp->DKP Intermolecular Cyclization Prod->DKP Prolonged Heating

Temperature-dependent reaction pathways for methyl 2-(isopropylamino)butanoate synthesis.

Empirical Data: Temperature vs. Product Distribution

The table below summarizes the quantitative impact of internal reaction temperature on the yield and impurity profile during the SN2 alkylation of methyl 2-bromobutanoate with isopropylamine (3.0 equivalents) over 4 hours.

Internal Temp (°C)Yield: Desired Product (%)Yield: Methyl Crotonate (%)DKP Formation (%)Amine Volatility Loss
0 - 5 °C 35% (Incomplete)< 1%0%Negligible
20 - 25 °C 88% (Optimal) 4%< 1%Low
40 - 45 °C 52%28%5%Moderate
60+ °C 15%45%35%Severe (Reaction stalls)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates internal validation checkpoints.

Protocol A: Temperature-Controlled SN2 Alkylation

Objective: Synthesize methyl 2-(isopropylamino)butanoate while suppressing E2 elimination and DKP formation.

Step 1: System Preparation & Purging

  • Equip a 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple probe, and a reflux condenser (chilled to 5°C).

  • Purge the system with inert Nitrogen gas for 10 minutes to prevent oxidative degradation.

Step 2: Reagent Loading

  • Add isopropylamine (3.0 equivalents) and anhydrous dichloromethane (DCM) to the flask.

  • Validation Checkpoint: Ensure the internal thermocouple reads exactly 20°C before proceeding.

Step 3: Controlled Electrophile Addition

  • Dissolve methyl 2-bromobutanoate (1.0 equivalent) in a small volume of DCM.

  • Begin dropwise addition via a syringe pump over 45 minutes[4].

  • Causality Rule: Monitor the thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 25°C. If it hits 26°C, pause the addition.

Step 4: Reaction Monitoring

  • Stir the mixture at room temperature (20°C–25°C) for 2 hours[1].

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze via GC-MS. The reaction is complete when the methyl 2-bromobutanoate peak (< 1%) is consumed.

Step 5: Cold Workup & Concentration

  • Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer and dry over anhydrous Na2SO4.

  • Critical Step: Transfer to a rotary evaporator. Set the water bath to maximum 30°C . Apply high vacuum (e.g., < 50 mbar) to remove the DCM and residual isopropylamine. Exceeding 30°C here will induce DKP formation[2].

References

  • US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents Source: Google Patents URL
  • WO2020154492A1 - Gpr35 modulators - Google Patents Source: Google Patents URL
  • Preventing byproduct formation in aminolysis Source: Benchchem URL
  • Asymmetric Reduction of Ketones Under Mild Conditions Using NaBH4 and TarB‐NO2 Source: ResearchGate URL

Sources

Troubleshooting

solvent effects on the synthesis of N-alkylated amino esters

Welcome to the Application Science portal for peptide synthesis and drug development. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve solvent-induced bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal for peptide synthesis and drug development. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve solvent-induced bottlenecks during the N-alkylation of amino esters.

Mechanistic FAQs: The Causality of Solvent Effects

Q: Why do polar aprotic solvents (like DMF) maximize chemoselectivity for mono-N-alkylation? A: The choice of solvent fundamentally alters the solvation sphere of the base's counter-cation. In anhydrous N,N-dimethylformamide (DMF), the solvent specifically solvates large cations (like Cs⁺), leaving the amine as a highly nucleophilic "naked anion." However, once the primary amine is mono-alkylated, the bulky solvation complex surrounding the intermediate sterically hinders a second alkylation event. This "Cesium Effect" in DMF predominantly or exclusively yields secondary amines, suppressing over-alkylation[1].

Q: How does solvent choice dictate the competition between N-alkylation and O-alkylation in unprotected phenolic amino esters (e.g., Tyrosine)? A: In bi-functional substrates, chemoselectivity is governed by specific oxy-anion solvation. Using a non-hydrogen bonding donor (non-HBD) solvent mixture like THF/DMF (8:1) specifically solvates the oxygen atom of the formed N,O-dianion. This targeted solvation drastically reduces the nucleophilicity of the phenoxide anion, forcing the electrophile to react exclusively at the nitrogen center without requiring transient protecting groups[2].

Q: When using catalytic "borrowing hydrogen" methods with alcohols, why do I see massive transesterification, and how do I stop it? A: Alcohols act as both the alkylating agent and a potential nucleophile for the ester carbonyl. When non-polar solvents like toluene are used, the poor solubility of the amino ester forces the reaction to higher temperatures, leading to up to 35% transesterification side products[3]. Switching to fluorinated protic solvents like 2,2,2-trifluoroethanol (CF₃CH₂OH) resolves this. CF₃CH₂OH possesses strong hydrogen-bond donating capabilities that solubilize zwitterionic or polar intermediates, but its extreme electron-withdrawing nature renders it non-nucleophilic, effectively shutting down transesterification[4].

Visualizing Solvent Logic

SolventEffects Root Solvent Selection N-Alkylation of Amino Esters PolarAprotic Polar Aprotic (DMF, DMSO) Root->PolarAprotic Protic Protic / Fluorinated (CF3CH2OH) Root->Protic NonPolar Non-Polar (Toluene) Root->NonPolar Mech1 Specific Cation Solvation (Naked Anion Effect) PolarAprotic->Mech1 Promotes Mech2 Strong H-Bonding Low Nucleophilicity Protic->Mech2 Provides Mech3 Poor Zwitterion Solubility High Lipophilicity NonPolar->Mech3 Causes Outcome1 High Mono-Alkylation No Racemization Mech1->Outcome1 Results in Outcome2 Suppresses Transesterification High Yield Mech2->Outcome2 Results in Outcome3 Risk: Transesterification Requires Optimization Mech3->Outcome3 Results in

Logical workflow of solvent selection dictating N-alkylation reaction pathways and outcomes.

Quantitative Data: Solvent Effect Comparison

The following table summarizes empirical data demonstrating how solvent choice directly impacts yield, chemoselectivity, and the prevalence of side reactions during the N-alkylation of amino esters.

Solvent SystemBase / CatalystAlkylating AgentTarget ProductYield (%)Mono:Di RatioMajor Side Reaction
Anhydrous DMF CsOH·H₂OAlkyl BromidesMono-N-alkyl ester95%> 99:1None detected[1]
Toluene Fe-CatalystAlcohols (Borrowing H)Mono-N-alkyl ester55%N/ATransesterification (35%)[3]
CF₃CH₂OH Fe-CatalystAlcohols (Borrowing H)Mono-N-alkyl ester> 99%> 99:1None detected[4]
THF/DMF (8:1) Solid Na₂CO₃Arylsulfonyl ChloridesN-Aryl-sulfonamido ester85%N/AO-alkylation suppressed[2]

Troubleshooting Common Experimental Failures

Issue A: Over-alkylation (Formation of Tertiary Amines)
  • Symptom: LC-MS or ¹H NMR indicates a mixture of mono-alkylated and di-alkylated products.

  • Root Cause: The use of highly polar, unhindered solvents (like pure water or unoptimized methanol) increases the nucleophilicity of the newly formed secondary amine, causing it to outcompete the primary amine starting material.

  • Resolution: Transition to a solid-liquid phase-transfer catalysis (SL-PTC) system or utilize the "Cesium Effect" in anhydrous DMF. The tight ion-pairing in DMF sterically shields the secondary amine, halting the reaction at the mono-alkylated stage[1].

Issue B: Racemization of the α-Chiral Center
  • Symptom: Chiral HPLC reveals a loss of enantiomeric excess (ee) in the final N-alkylated amino ester.

  • Root Cause: Harsh homogeneous basic conditions (e.g., NaOH in protic solvents) facilitate the abstraction of the α-proton, leading to enolization and subsequent racemization. Esterification or hydrolysis can also exacerbate this under aqueous conditions.

  • Resolution: Maintain strictly anhydrous conditions using powdered 4Å molecular sieves in DMF. Utilizing insoluble bases like powdered CsOH or solid Na₂CO₃ prevents the formation of a highly basic homogeneous solution, preserving the stereocenter entirely[1][2].

Self-Validating Protocol: Chemoselective Mono-N-Alkylation

This protocol utilizes the Cesium Effect in DMF to achieve >90% yield of mono-N-alkylated amino esters without racemization[1]. Do not deviate from the validation checkpoints, as they ensure the integrity of the reaction cascade.

Step 1: Reagent & Solvent Preparation

  • Dry N,N-dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF. Moisture content must be < 50 ppm to prevent ester hydrolysis.

Step 2: Base Activation

  • In an oven-dried Schlenk flask under an argon atmosphere, add the amino ester hydrochloride (1.0 equiv) and powdered CsOH·H₂O (2.5 equiv).

  • Add the anhydrous DMF (0.2 M concentration relative to the substrate) and stir vigorously for 30 minutes at room temperature.

  • Validation Checkpoint: Observe the reaction mixture. It should form a fine, milky suspension. Clumping indicates moisture contamination.

Step 3: Electrophile Addition

  • Dropwise, add the alkyl bromide (1.1 equiv) via syringe over 10 minutes to prevent localized heating.

  • Stir the reaction at 20°C for 4–12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). Stain with Ninhydrin. The primary amine starting material will appear as a purple spot, while the desired secondary amine product will appear as a distinct orange/red spot. Stop the reaction once the purple spot disappears.

Step 4: Quench and Extraction

  • Filter the suspension through a short pad of Celite to remove cesium salts.

  • Dilute the filtrate with Ethyl Acetate and wash with brine (3x) to remove DMF.

  • Validation Checkpoint: Check the pH of the aqueous wash. It should be near neutral (pH 7-8). Highly basic aqueous phases during workup will cause spontaneous ester hydrolysis.

Step 5: Product Isolation & Verification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via ¹H NMR. The integration ratio of the newly introduced N-alkyl protons to the α-chiral proton must align exactly with the expected theoretical ratio for mono-alkylation. The absence of a downfield shift associated with di-alkylation confirms chemoselectivity.

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 2-(isopropylamino)butanoate

Welcome to the technical support center for the purification of methyl 2-(isopropylamino)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-(isopropylamino)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the desired purity for your downstream applications. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of methyl 2-(isopropylamino)butanoate, which is often synthesized via the reductive amination of methyl 2-ketobutanoate with isopropylamine.

Q1: What are the most likely impurities in my crude reaction mixture?

The impurity profile of crude methyl 2-(isopropylamino)butanoate is highly dependent on the reaction conditions, stoichiometry, and work-up procedure. The synthesis, typically a reductive amination, is the primary source of these impurities.[1][2]

Common Impurities and Their Origins:

ImpurityChemical NameOriginIdentification Notes
Starting Material Methyl 2-ketobutanoateIncomplete reaction.Lower Rf on TLC (more polar than product), distinct carbonyl peak in IR/NMR.
Starting Material IsopropylamineUsed in excess; highly volatile.Volatile; can often be removed under vacuum. May be visible by GC-MS.
Intermediate Methyl 2-(isopropylideneamino)butanoate (Imine)Incomplete reduction of the imine intermediate.[3]Can hydrolyze back to starting materials during aqueous work-up. Often unstable.
Side-Product Methyl 2-hydroxybutanoateReduction of the starting ketone before amination occurs.Similar polarity to the product; can be difficult to separate by chromatography.
By-Product 2-(Isopropylamino)butanoic acidHydrolysis of the methyl ester during work-up, especially under non-neutral pH conditions.[4]Very polar; will extract into basic aqueous washes. Zwitterionic nature.
Solvent Residues e.g., Methanol, THF, DichloromethaneIncomplete removal post-reaction or extraction.[3]Easily identified by ¹H NMR and GC-MS.
Reagent By-Products Borate salts, AcetatesFrom reducing agents like NaBH₄ or NaBH(OAc)₃.[5][6]Typically non-volatile and removed during aqueous work-up or distillation.
Q2: My final product is a viscous yellow or brown oil, not a colorless liquid. What causes this and is it a problem?

A colored, viscous oil is a common result for crude secondary amino esters. The color can arise from high-molecular-weight by-products or the degradation of the intermediate imine, which can sometimes polymerize or form colored species, especially if heated for prolonged periods.[3] The viscosity is often due to the presence of non-volatile impurities or residual solvents.

Troubleshooting Steps:

  • Purity Analysis: First, determine if the product is present and what the main impurities are using ¹H NMR or GC-MS.

  • Aqueous Work-up: If not already performed, a thorough acid-base extraction is highly effective at removing many baseline impurities and some colored compounds.

  • Activated Carbon Treatment: For persistent color, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. This can remove many chromophores but may lead to some product loss.

Q3: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most common and immediate method.

  • Stationary Phase: Standard silica gel plates (SiO₂).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. A common starting point is 4:1 Hexane:Ethyl Acetate.

  • Visualization: The product has a secondary amine, which is a weak chromophore. Staining is required for visualization. Potassium permanganate (KMnO₄) stain is excellent as it reacts with the amine, appearing as a yellow spot on a purple background.

  • Pro-Tip: To prevent the amine from "streaking" on the acidic silica plate, add 0.5-1% triethylamine (NEt₃) to your eluent system. This neutralizes the acidic sites and results in well-defined spots.

Part 2: Troubleshooting Purification Workflows
Scenario 1: Low Recovery After Acid-Base Extraction

Problem: You perform a standard acid-base liquid-liquid extraction to purify your amine, but the final isolated yield is significantly lower than expected.

Root Causes & Solutions:

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like DCM, can create a stable emulsion at the interface, trapping your product.

    • Solution: Use gentle, swirling inversions instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and allow the funnel to stand.

  • Incorrect pH: The pKa of the conjugate acid of a secondary amine is typically around 10-11.

    • Acid Wash (Step 1): Ensure the pH of the aqueous layer is truly acidic (pH < 2) to fully protonate and extract your amine. Use a strong acid like 1M HCl.

    • Basification (Step 2): To liberate the free amine, you must bring the pH of the aqueous layer to a strongly basic value (pH > 12). Use 2M NaOH or K₂CO₃ solution and check with pH paper. Failure to sufficiently basify will leave your product as the salt in the aqueous layer.[7]

  • Ester Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous solutions, especially with heating, can hydrolyze the methyl ester to the corresponding carboxylic acid.[4]

    • Solution: Perform extractions quickly and at room temperature or below. Ensure the pH does not linger in the neutral range where some enzymes or microbes could be active if the sample is not sterile.[4]

Scenario 2: Product Streaking During Column Chromatography

Problem: You attempt to purify the compound using silica gel column chromatography, but the product elutes over many fractions with significant tailing, leading to poor separation and mixed fractions.

Root Cause & Solution:

  • Cause: The primary reason for this is the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents clean elution.

  • Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your eluent.

    • Recommended: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase mixture (e.g., 90:9:1 Hexane:EtOAc:NEt₃). The sacrificial base will interact with the acidic sites, allowing your product to elute symmetrically.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for all reagents before use.[8][9]

Protocol 1: Standard Purification by Acid-Base Extraction

This method is ideal for removing neutral organic impurities (like unreacted ketone or side-products) and inorganic salts.

  • Dissolution: Dissolve the crude product (1.0 eq) in a water-insoluble organic solvent (e.g., ethyl acetate or diethyl ether, ~10 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Invert the funnel gently 5-10 times to mix.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your protonated amine salt) into a clean flask. The upper organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >12 (verify with pH paper). This liberates the free amine, which may appear as a cloudy precipitate or an oily layer.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (use the same solvent as Step 1) three times (3x volume of the original organic layer).

  • Drying and Concentration: Combine the organic extracts. Wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Purification via Vacuum Distillation

This protocol is suitable for removing non-volatile impurities (salts, baseline material) and some volatile solvents after an initial work-up.[3][10]

  • Setup: Assemble a short-path distillation apparatus. Use a stirring hot plate and a magnetic stir bar in the distillation flask to ensure smooth boiling.

  • Charge Flask: Add the crude oil (post-extraction is recommended) to the round-bottom flask (no more than half full).

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure.

  • Heating: Once the vacuum is stable, begin to heat the distillation flask gently with an oil bath.

  • Collect Fractions:

    • Forerun: Collect any initial low-boiling distillate, which typically consists of residual solvents.

    • Main Fraction: The product will distill at a stable temperature. Collect this in a separate, pre-weighed receiving flask.

    • End: Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains.

  • Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.

Part 4: Visualizations and Data
Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the desired purity and scale.

Purification_Strategy start Crude Methyl 2-(isopropylamino)butanoate extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Salt Formation & Recrystallization start->recrystallization Alternative High-Purity Path distillation Vacuum Distillation extraction->distillation For Volatile Product chromatography Column Chromatography (Amine-Treated Silica) extraction->chromatography For Non-Volatile Product or Close-Boiling Impurities product_mod Moderately Pure Product (>95%) extraction->product_mod Sufficient for many uses product_high High Purity Product (>99%) distillation->product_high chromatography->product_high recrystallization->product_high

Caption: Decision tree for purification of methyl 2-(isopropylamino)butanoate.

Acid-Base Extraction Workflow

This diagram illustrates the movement of the desired product between the organic and aqueous phases during the extraction protocol.

Extraction_Workflow cluster_org1 Organic Phase 1 (EtOAc) cluster_aq1 Aqueous Phase 1 (1M HCl) cluster_org2 Organic Phase 2 (EtOAc) cluster_aq2 Aqueous Phase 2 (pH > 12) cluster_org3 Organic Phase 3 (EtOAc) crude Crude Mixture Product (Free Base) Neutral Impurities aq1 Aqueous Layer Product (Salt) (R₂NH₂⁺Cl⁻) crude:f1->aq1:f1 Add 1M HCl org2 Organic Layer Neutral Impurities (Discard) crude:f1->org2:f1 Separate aq2 Aqueous Layer Product (Free Base) aq1:f1->aq2:f1 Add 2M NaOH final_product Final Organic Layer Pure Product (Free Base) aq2:f1->final_product:f1 Extract w/ EtOAc

Caption: Phase transfer of the product during acid-base extraction.

References
  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. US5374765A.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available at: [Link]

  • Wikipedia. Methyl butyrate. Available at: [Link]

  • CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available at: [Link]

  • The Royal Society of Chemistry. (2020). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available at: [Link]

  • FooDB. Showing Compound Isopropyl 2-methylbutanoate (FDB018749). Available at: [Link]

  • Google Patents. (1992). Method for crystallization of amino acids. US5118815A.
  • ResearchGate. (2018). Chromatographic Separation of Amino Acids. Available at: [Link]

  • Google Patents. (2013). Preparation method of 2-amino-2-methyl-1-propyl alcohol. CN103232351A.
  • Google Patents. (1995). Separation of 2-butanone from isopropanol by azeotropic distillation. US5423954A.
  • ResearchGate. (2011). Boron reagents for reductive amination. Available at: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]

  • ResearchGate. (2002). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Available at: [Link]

  • ACS Publications. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Available at: [Link]

  • The Good Scents Company. isopropyl 2-methyl butyrate. Available at: [Link]

  • PubMed. (2003). Characterisation and X-ray Crystallography of Products From the Bucherer-Bergs Reaction of Methyl 2,3-O-isopropylidene-alpha-D-lyxo-pentodialdo-1,4-furanoside. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of amino acid methyl esters. US8039662B2.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Available at: [Link]

  • Google Patents. (1991). Process for producing 2-methyl-2-butenoic acid. US5041646A.
  • ResearchGate. Simplified reaction scheme of methyl butanoate. Available at: [Link]

  • PubMed. (2005). Chromatographic determination of amino acids in foods. Available at: [Link]

  • ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • ResearchGate. (2013). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Available at: [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Aithor. (2024). Chromatography in the Determination of Amino Acids Report. Available at: [Link]

  • ResearchGate. (2025). Investigating the Interactions of Methyl Butanoate with 2-Alkanols Through Molecular Modeling and Experimental Techniques. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • NIST WebBook. Butanoic acid, 2-methyl-, propyl ester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Emulsions in Aqueous Workups of Amine Compounds

Welcome to the Technical Support Center for managing emulsions during the aqueous workup of amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing emulsions during the aqueous workup of amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of emulsion formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate these experimental hurdles effectively.

Understanding the Challenge: Why Do Amines Promote Emulsions?

Amines, particularly in their free-base form, can be surface-active molecules. Their ability to act as surfactants is a primary reason for the formation of stable emulsions during aqueous workups.[1] An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as microscopic droplets within the other.[2] In the context of an organic reaction workup, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, making efficient separation in a separatory funnel difficult.[2][3][4]

The formation of these emulsions is often triggered by the high-shear mixing that occurs when shaking the two immiscible liquid phases together during liquid-liquid extraction.[2][5] The presence of finely divided solid particles can also stabilize emulsions by accumulating at the interface between the two liquid phases.[2]

Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions

When faced with a stubborn emulsion, a systematic approach is key. The following decision tree and detailed explanations will guide you through the most effective strategies.

Caption: Decision tree for troubleshooting emulsions.

Step 1: Patience and Gentle Physical Disruption
  • Wait and Observe: Sometimes, the simplest solution is to let the separatory funnel stand undisturbed for a period, which can range from a few minutes to an hour.[3][4][6] This allows time for the droplets to coalesce.

  • Gentle Swirling or Stirring: Gently swirling the separatory funnel or carefully stirring the emulsion layer with a glass rod can help to break the surface tension and encourage phase separation.[3][4][7] Avoid vigorous shaking, which can worsen the emulsion.[2]

Step 2: 'Salting Out' - Increasing the Ionic Strength
  • Mechanism: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[1] The dissolved salt increases the ionic strength of the aqueous layer.[5][7] This reduces the solubility of the organic compound in the aqueous phase and can disrupt the surfactant-like properties of the amine, forcing the separation of the layers.[5][8]

  • Protocol:

    • Prepare a saturated aqueous solution of sodium chloride.

    • Add the brine to the separatory funnel containing the emulsion.

    • Gently rock or swirl the funnel to mix the layers without creating more emulsion.

    • Allow the funnel to stand and observe for phase separation.

Step 3: Altering the pH
  • Mechanism: The solubility of amines is highly dependent on pH. Basic amines can be extracted from an organic solution by washing with an acidic solution, which converts them into more water-soluble salts.[9][10][11] This change in solubility can destabilize the emulsion.

  • Protocol:

    • Carefully add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the separatory funnel. The choice of acid or base depends on the nature of your amine and the desired final state of your compound.

    • Gently mix the contents.

    • Observe for changes in the emulsion. Be aware that this may alter the layer in which your compound of interest resides.

Step 4: Modifying the Organic Phase
  • Mechanism: Adding a small amount of a different organic solvent can alter the overall polarity and density of the organic phase, which can help to break the emulsion.[5][7]

  • Protocol:

    • Add a small volume of a solvent that is miscible with the organic phase but immiscible with water (e.g., diethyl ether if you are using dichloromethane).

    • Gently mix and allow to settle.

Step 5: Mechanical and Physical Methods
  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[1][3][4][5][7] The increased force accelerates the coalescence of the dispersed droplets.[5]

  • Filtration: Passing the emulsion through a pad of celite or glass wool can sometimes break it.[5] A more specialized technique involves using phase separator paper, which is a hydrophobic filter paper that allows the organic phase to pass through while retaining the aqueous phase.[12][13][14]

  • Temperature Changes:

    • Gentle Heating: Applying gentle heat can reduce the viscosity of the emulsion and aid in phase separation.[7] However, be cautious to avoid decomposing your product.[7]

    • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion.[7] Once the mixture thaws, the phases may separate more readily.[7]

Summary of Emulsion Breaking Techniques
TechniqueMechanism of ActionAdvantagesDisadvantages
Patience/Gentle Agitation Allows for natural coalescence of droplets.Simple, no reagents added.Can be time-consuming and may not be effective for stable emulsions.
Salting Out (Brine Wash) Increases ionic strength of the aqueous layer, decreasing solubility of organic components.[5][7][8]Highly effective for many emulsions, readily available reagent.Introduces salt into the aqueous phase.
pH Adjustment Alters the solubility of acidic or basic compounds, disrupting the emulsion.[7]Can be very effective, especially for amine-containing mixtures.Changes the chemical nature of the components, may require further steps to recover the product.
Solvent Addition Changes the polarity and density of the organic phase.[5][7]Can be effective for certain systems.Dilutes the organic phase, may require subsequent removal of the added solvent.
Centrifugation Applies mechanical force to separate the phases.[1][3][4][5][7]Very effective for small to moderate volumes.Requires access to a centrifuge, may not be practical for large volumes.
Filtration Physically separates the phases using a filter medium.[5]Can be effective, phase separator paper is very convenient.[12][13]May result in some loss of product on the filter medium.
Temperature Change Reduces viscosity (heating) or physically disrupts the emulsion (freezing).[7]Can be effective in specific cases.Risk of product decomposition with heating, can be slow.

Frequently Asked Questions (FAQs)

Q1: How can I prevent emulsions from forming in the first place?

Prevention is always the best strategy.[5] Consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Solid-Phase Extraction (SPE): For some applications, SPE can be an alternative to liquid-liquid extraction, thereby avoiding the formation of emulsions altogether.[5]

  • Pre-emptive Salting Out: If you anticipate an emulsion, add brine to the aqueous layer before the extraction.[3][4]

Q2: I've added brine, but the emulsion is still not breaking. What should I do next?

If salting out is ineffective, proceed to the next steps in the troubleshooting guide. Altering the pH is often a powerful next step, especially with amine compounds.

Q3: Will adding more of the organic extraction solvent help?

Sometimes, diluting the organic layer can help to break an emulsion.[1] This is a form of altering the solvent polarity.

Q4: Can I use a different salt besides sodium chloride for 'salting out'?

While sodium chloride is the most common, other salts like potassium pyrophosphate can also be effective.[3] The key is to significantly increase the ionic strength of the aqueous phase.

Q5: Is it possible that what I'm seeing is not an emulsion?

In some cases, especially with high concentrations of certain metal complexes, a "third phase" can form.[2] This is a distinct liquid layer that separates from both the primary organic and aqueous phases. Careful observation is necessary to distinguish this from an emulsion.

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Breaking
  • Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a volume of brine approximately equal to 10-20% of the aqueous layer volume to the separatory funnel.

  • Stopper the funnel, and gently rock it back and forth for 1-2 minutes. Do not shake vigorously.

  • Place the funnel back on the ring stand and allow the layers to separate.

  • Drain the aqueous layer, followed by the organic layer.

Protocol 2: Using Phase Separator Paper
  • Fold a piece of Whatman 1PS phase separator paper and place it in a filter funnel.[12]

  • Place a clean receiving flask under the funnel.

  • Pour the entire contents of the separatory funnel (both phases and the emulsion) into the filter funnel.

  • The organic phase will pass through the hydrophobic paper, while the aqueous phase will be retained.[12][13] The separation is typically rapid and clean.[12]

Caption: Workflow for using phase separator paper.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Phase Separator Filters. (n.d.). AffiPREP. Retrieved from [Link]

  • Whatman™ 1PS Phase Separator for Solvent Extraction, Circles (100/PK). (n.d.). Analytical West. Retrieved from [Link]

  • Phase separation paper for laboratory analytical. (n.d.). CHMLab. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). [Video]. YouTube. Retrieved from [Link]

  • Phase Separator Paper. (n.d.). Labfilterz. Retrieved from [Link]

  • Snow, N. H. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. Retrieved from [Link]

  • Whatman 1PS Phase Separator for Solvent Extraction, 270mm Circle (100 pcs). (n.d.). Tisch Scientific. Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Structural Validation of Methyl 2-(isopropylamino)butanoate via 2D NMR Spectroscopy

Introduction: The Imperative of Structural Certainty in Chemical Synthesis In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Chemical Synthesis

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An assumed structure, later found to be incorrect, can invalidate extensive biological testing and process chemistry, leading to significant losses in time and resources. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in cases of signal overlap or complex spin systems.[1] Two-dimensional (2D) NMR techniques are indispensable tools that disperse spectral information across a second frequency dimension, resolving ambiguities and providing definitive evidence of atomic connectivity.[2][3][4]

This guide provides an in-depth, practical comparison of core 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of a representative small molecule, methyl 2-(isopropylamino)butanoate. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques synergize to build an unassailable structural proof.

The Target Molecule: Methyl 2-(isopropylamino)butanoate

Before acquiring experimental data, a critical first step is to predict the expected NMR spectrum based on the proposed structure. This predictive analysis forms the hypothesis that our experimental data will either confirm or refute.

Structure and Atom Numbering:

Predicted ¹H and ¹³C NMR Resonances:

Based on standard chemical shift values and substituent effects, we can anticipate the approximate spectral features of our target molecule.[5][6] This serves as our reference point for assigning the experimentally observed signals.

Atom # Description Predicted ¹H (ppm) Multiplicity Predicted ¹³C (ppm)
1Ester Carbonyl--~175
2α-Carbon~3.0 - 3.4Triplet (t)~58
3Methylene~1.5 - 1.8Sextet~26
4Terminal Methyl~0.9 - 1.1Triplet (t)~11
5Ester Methyl~3.7Singlet (s)~52
6, 7Isopropyl Methyls~1.0 - 1.2Doublet (d)~22
8Isopropyl Methine~2.8 - 3.2Septet~49
9Amine Proton~1.5 - 2.5Broad Singlet-

Part 1: The Experimental Workflow - A Self-Validating System

The power of 2D NMR in structure elucidation lies in the logical progression of experiments, where each step builds upon and validates the last. The overall workflow is designed to first identify proton-proton proximities, then link protons to their directly attached carbons, and finally, assemble the molecular skeleton through long-range correlations.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquire_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->Acquire_1D Acquire_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Data Processing (FT, Phasing, Calibration) Acquire_2D->Process_Data Assign_1D Assign 1D Spectra Process_Data->Assign_1D Interpret_COSY Interpret COSY: Identify Spin Systems Assign_1D->Interpret_COSY Interpret_HSQC Interpret HSQC: Link ¹H to ¹³C Interpret_COSY->Interpret_HSQC Interpret_HMBC Interpret HMBC: Assemble Fragments Interpret_HSQC->Interpret_HMBC Final_Structure Final Structure Validation Interpret_HMBC->Final_Structure G C1 C1 (174.5) C2 C2 (58.1) C3 C3 (26.3) C4 C4 (11.2) C5 C5 (51.8) C8 C8 (48.9) C6_7 C6/7 (22.5) H5 H5 H5->C1 ³J H2 H2 H2->C1 ²J H2->C4 ³J H3 H3 H3->C1 ³J H8 H8 H8->C2 ³J H6_7 H6/7 H6_7->C2 ³J H6_7->C8 ²J

Sources

Comparative

Unmasking Unknown Amino Acid Esters: A Comparative Guide to Spectroscopic Data Interpretation

Amino acid esters are indispensable intermediates in modern drug development, serving as critical building blocks for peptide synthesis, chiral resolution, and the design of targeted prodrugs (such as ester conjugates of...

Author: BenchChem Technical Support Team. Date: March 2026

Amino acid esters are indispensable intermediates in modern drug development, serving as critical building blocks for peptide synthesis, chiral resolution, and the design of targeted prodrugs (such as ester conjugates of atazanavir or 5-fluorouracil)[1],[2]. However, the structural elucidation of an unknown amino acid ester from a complex matrix or a novel synthetic route requires a rigorous, multi-modal analytical approach.

As an Application Scientist, relying on a single analytical technique is a gamble. True structural confirmation demands a self-validating system where the blind spots of one modality are illuminated by the strengths of another. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy, providing the causality behind their diagnostic features and a field-proven workflow for absolute structural confirmation.

The Analytical Arsenal: Comparing Spectroscopic Modalities

To decode an unknown amino acid ester, we must evaluate our analytical tools based on sensitivity, resolution, and the specific structural data they yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for mapping atomic connectivity. 1 H NMR provides the exact number and electronic environment of protons, while 13 C NMR definitively identifies the ester carbonyl carbon. Advanced 2D techniques (COSY, HSQC) allow for the complete tracing of the amino acid side chain[2].

  • Mass Spectrometry (MS): Unmatched in sensitivity. Whether utilizing GC-MS for volatile derivatives or LC-ESI-MS/MS for intact conjugates, MS provides the exact molecular weight and structural clues through predictable fragmentation pathways, such as the loss of alkoxy radicals[3],[4].

  • Fourier Transform Infrared (FTIR) Spectroscopy: While incapable of providing a complete structure on its own, FTIR is invaluable for rapid, non-destructive functional group profiling. It instantly differentiates an ester linkage from a free carboxylic acid or an amide bond[1].

Quantitative Comparison of Analytical Techniques
FeatureNMR Spectroscopy ( 1 H, 13 C, 2D)Mass Spectrometry (GC-MS / ESI-MS)FTIR Spectroscopy
Primary Data Yield Atomic connectivity, stereochemistry, proton count.Exact mass, molecular formula, fragmentation patterns.Functional group identification (C=O, N-H, C-O).
Limit of Detection High (Micrograms to Milligrams).Ultra-Low (Picograms to Femtograms).Medium (Micrograms).
Sample State Solution (e.g., CDCl 3​ , DMSO- d6​ ).Gas phase (GC) or ionized aerosol (LC).Solid (KBr pellet) or neat liquid.
Destructive? No (Sample can be fully recovered).Yes (Sample is ionized and fragmented).No.
Specific Utility for Esters Distinguishes ester carbonyl (~170 ppm) from ketone (~200 ppm).Identifies ester alkyl chain via neutral loss (e.g., -RO•).Confirms ester C=O stretch (1730–1750 cm −1 ).

Causality in Spectroscopic Interpretation

Do not merely memorize spectral values; understand the physical chemistry driving them. The interpretation of amino acid ester spectra is governed by fundamental electronic and thermodynamic principles.

The Causality of FTIR Frequencies

Why does the ester carbonyl stretch appear at a higher frequency (1730–1750 cm −1 ) compared to an amide (~1650 cm −1 )? The electronegative oxygen atom of the ester's alkoxy group withdraws electron density from the carbonyl carbon via the inductive effect. This shortens and strengthens the C=O double bond, increasing its force constant and, consequently, its vibrational frequency[1].

The Causality of MS Fragmentation

Under electron impact (EI) or collision-induced dissociation (CID), amino acid esters undergo highly predictable α -cleavage. The radical cation typically fragments to expel the alkoxy radical (•OR) or the entire ester group (•COOR). Why? Because the resulting fragment is a highly stable, nitrogen-stabilized iminium ion [R−CH=NH2​]+ [3],[4]. The mass shift associated with the retained ester group allows for accurate determination of the fragmentation pathway[4].

The Causality of NMR Chemical Shifts

In 1 H NMR, the α -proton of an amino acid ester is heavily deshielded, typically resonating between 3.5 and 4.5 ppm[2]. This is a direct result of the combined electron-withdrawing effects of the adjacent electronegative nitrogen atom and the anisotropic deshielding cone of the ester carbonyl group.

Diagnostic Spectroscopic Features of Amino Acid Esters
Spectroscopic ModalityTarget FeatureExpected Signal / ValueMechanistic Cause
FTIR Ester C=O Stretch1730 – 1750 cm −1 (Strong, sharp)Inductive electron withdrawal by alkoxy oxygen strengthens C=O bond.
FTIR N-H Stretch (Primary)~3300 and ~3400 cm −1 (Two bands)Symmetric and asymmetric stretching of the -NH 2​ group.
1 H NMR α -Proton3.5 – 4.5 ppm (Multiplet/Doublet)Deshielding by adjacent nitrogen and carbonyl anisotropy.
1 H NMR Ester Alkyl Protonse.g., Methyl ester: ~3.7 ppm (Singlet)Deshielding by the adjacent ester oxygen atom.
13 C NMR Ester Carbonyl Carbon170 – 175 ppmSp 2 hybridization and oxygen electronegativity.
Mass Spectrometry Base Peak (often) [M−COOR]+ or [M−OR]+ Formation of a thermodynamically stable iminium ion via α -cleavage.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, the analytical workflow must be a closed-loop, self-validating system. The data generated in Protocol A must mathematically and logically align with the data generated in Protocol B.

Protocol A: Synthesis of Volatile Derivatives for GC-MS Analysis

Free amino acids exist as zwitterions, making them non-volatile and prone to thermal degradation. To analyze them via GC-MS, we must disrupt the intermolecular hydrogen bonding by masking the polar groups, typically via conversion to N -trifluoroacetyl- O -alkyl esters[5].

Step-by-Step Methodology:

  • Esterification: Transfer 50 μ L of the aqueous amino acid solution into a reaction vial and dry under a gentle stream of nitrogen. Add 200 μ L of a Methanol/Acetyl Chloride (4:1, v/v) solution. Stir vigorously and heat at 110°C for 1 hour to form the methyl ester hydrochloride[5].

  • Solvent Removal: Evaporate the excess reagent under a nitrogen stream until completely dry.

  • N -Acylation: Add 100 μ L of dichloromethane and 50 μ L of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes to acylate the amine.

  • Analysis: Evaporate to dryness, reconstitute in 100 μ L of ethyl acetate, and inject 1 μ L into the GC-MS system.

  • Causality Check: The addition of the TFA group adds exactly 96 Da to the mass of the methyl ester. The molecular ion peak [M]+ must reflect this exact mass shift.

Protocol B: NMR Acquisition & Cross-Validation Logic
  • Sample Preparation: Dissolve 5–10 mg of the purified, underivatized amino acid ester in 0.6 mL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire a standard 1D 1 H spectrum (typically 16–64 scans) and a 1D 13 C spectrum (typically 512–1024 scans)[2].

  • The Self-Validating Loop (Critical Step):

    • Hypothesis Generation: Extract the exact molecular weight from the MS data (Protocol A) to determine the molecular formula (e.g., C 6​ H 13​ NO 2​ for Leucine methyl ester).

    • Integration Matching: The total proton integration in the 1 H NMR spectrum must equal exactly 13. If the integration yields 15 protons, the MS hypothesis is immediately rejected (indicating possible solvent contamination or an incorrect adduct assignment).

    • Functional Group Alignment: If FTIR shows a strong band at 1740 cm −1 , the 13 C NMR spectrum must contain a corresponding resonance between 170–175 ppm. If the 13 C peak is at 160 ppm, the FTIR band was likely misinterpreted (possibly a urea or urethane derivative rather than a simple ester).

Workflow Visualization

The following diagram illustrates the concurrent execution of these spectroscopic techniques and the critical integration phase required for self-validation.

G Start Unknown Amino Acid Ester Deriv Sample Preparation & Derivatization Start->Deriv NMR NMR Spectroscopy (1H, 13C, 2D) Deriv->NMR MS Mass Spectrometry (ESI-MS/MS or GC-MS) Deriv->MS IR FTIR Spectroscopy (Functional Groups) Deriv->IR NMR_Data Backbone & Side-Chain Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data C=O, N-H, C-O Stretching Frequencies IR->IR_Data Integration Data Integration & Cross-Validation NMR_Data->Integration MS_Data->Integration IR_Data->Integration Result Confirmed Chemical Structure Integration->Result

Caption: Multi-spectroscopic workflow for structural elucidation of unknown amino acid esters.

Sources

Validation

determination of enantiomeric excess for chiral amino esters

The Analytical Architect: A Comparative Guide to Determining Enantiomeric Excess in Chiral Amino Esters Chiral amino esters are foundational building blocks in the synthesis of peptidomimetics, active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Architect: A Comparative Guide to Determining Enantiomeric Excess in Chiral Amino Esters

Chiral amino esters are foundational building blocks in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and agrochemicals. Because enantiomers exhibit identical physical and chemical properties in an achiral environment, determining the enantiomeric excess (ee) requires introducing a chiral discriminator. This guide objectively evaluates the performance of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—the two dominant analytical paradigms—providing researchers with self-validating protocols and the mechanistic causality behind each experimental choice.

Methodological Landscape: HPLC vs. NMR vs. GC

When assessing chiral amino esters, the analytical choice hinges on sample volatility, chromophore presence, and required limit of detection (LOD)[1]. While Chiral Gas Chromatography (GC) is excellent for highly volatile, low-molecular-weight esters, HPLC and NMR remain the most robust methods for broader pharmaceutical applications.

Table 1: Quantitative Performance Metrics for ee Determination Methods

MetricChiral HPLCNMR Spectroscopy (with CDA)Chiral GC
Primary Mechanism Transient diastereomeric complexes on Chiral Stationary Phase (CSP)Covalent diastereomer formation via Chiral Derivatizing Agent (CDA)Interaction with chiral stationary phase (e.g., cyclodextrins)
Sensitivity (LOD) 0.01% - 0.1% ee1% - 5% ee0.05% - 0.1% ee
Analysis Time 10 - 45 minutes5 - 15 minutes (post-derivatization)15 - 30 minutes
Sample Prep Minimal (unless derivatization is needed for UV)Moderate (requires stoichiometric derivatization)Minimal (must be volatile)
Cost per Analysis Medium (expensive columns, low reagent cost)High (expensive deuterated solvents and CDAs)Low
Best For Routine API batch release, high-throughput screeningAbsolute configuration assignment, non-UV active samplesVolatile aliphatic amino esters

(Data synthesized from comparative analytical standards[1])

Workflow: Selecting the Optimal Analytical Pathway

The following decision tree illustrates the logical flow for selecting an analytical method based on the physicochemical properties of the amino ester.

Workflow Start Chiral Amino Ester Sample Volatile Is the ester highly volatile? Start->Volatile GC Chiral GC (Fast, high resolution) Volatile->GC Yes UV Does it have a strong UV chromophore? Volatile->UV No Deriv Derivatization Required (e.g., N-FMOC, NBD) UV->Deriv No HighThroughput High Throughput Needed? UV->HighThroughput Yes HPLC Chiral HPLC (Gold Standard, high sensitivity) Deriv->HPLC Proceed to HPLC NMR NMR with CDA (e.g., BINOL/Boronic Acid) HighThroughput->HPLC Yes HighThroughput->NMR No, structural proof needed

Caption: Decision matrix for selecting the optimal enantiomeric excess determination method.

Deep Dive: Chiral HPLC (The Gold Standard)

The Causality of Derivatization and Chiral Recognition Chiral HPLC utilizes columns packed with Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives (e.g., Chiralpak IA, IB, or IF)[2]. Separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, resulting in different retention times.

However, many aliphatic amino esters (e.g., L-alanine isopropyl ester) lack a strong UV chromophore, making direct UV detection insensitive[1]. To solve this, researchers employ pre-column derivatization with reagents like 3[3].

The Causality: N-FMOC derivatization serves a dual purpose. First, it introduces a highly conjugated fluorenyl system, drastically lowering the LOD for UV/Fluorescence detection. Second, the bulky, electron-rich aromatic ring provides essential π−π interaction sites, which strongly engage with the aromatic rings of amylose-derived CSPs, significantly enhancing chiral recognition and baseline resolution ( Rs​ )[3].

Self-Validating Protocol: N-FMOC Derivatization & HPLC Analysis To ensure scientific integrity, this protocol incorporates internal validation steps to rule out kinetic resolution and carryover.

  • Step 1: Reagent Preparation

    • Dissolve the chiral amino ester sample in acetonitrile (1.0 mg/mL).

    • Prepare a 10 mM solution of FMOC-Cl in dry acetonitrile.

    • Prepare a 20 mM borate buffer (pH 8.5) to maintain the unprotonated state of the amine.

  • Step 2: Derivatization Reaction

    • Mix 100 µL of the amino ester solution with 100 µL of borate buffer in a 1.5 mL HPLC vial.

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex for 30 seconds and incubate at room temperature for 10 minutes.

    • Causality Check: Quench the excess FMOC-Cl by adding 10 µL of a primary amine (e.g., glycine) to prevent column fouling and interference peaks.

  • Step 3: Chromatographic Validation & Analysis

    • System Suitability (Blank): Inject the quenched blank matrix to confirm no interfering peaks elute at the expected retention times.

    • Racemic Reference Injection (Self-Validation): Inject a derivatized racemic standard of the amino ester. Validation: The system is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 , and the peak area ratio is exactly 50:50 ( ±0.5% ). This proves the derivatization process did not induce kinetic resolution[3].

    • Sample Injection: Inject the chiral sample.

    • Calculation: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Deep Dive: NMR Spectroscopy (The Structural Alternative)

The Causality of Dynamic Iminoboronate Assembly While HPLC is highly sensitive, it provides no direct structural information. NMR spectroscopy bridges this gap. Historically, Mosher's acid chlorides (MTPA-Cl) were used as Chiral Derivatizing Agents (CDAs). However, MTPA-Cl is highly moisture-sensitive and forms covalent amide bonds via an irreversible reaction. If one enantiomer reacts faster than the other (kinetic resolution), the final NMR integration will falsely represent the original ee.

The Causality: To circumvent this, modern protocols utilize a4[4]. This system spontaneously forms diastereomeric iminoboronate esters with the primary amino ester. Because the assembly is driven by thermodynamic equilibrium rather than irreversible kinetics, it completely eliminates the risk of kinetic resolution[5]. Furthermore, the anisotropic shielding from the BINOL naphthyl rings creates massive chemical shift differences ( Δδ ) for the imine protons, allowing for baseline-resolved NMR signals[4].

Self-Validating Protocol: James-Bull 1H -NMR Derivatization

  • Step 1: Sample Preparation

    • Weigh 0.05 mmol of the chiral amino ester (free base or neutralized salt) into a glass vial.

    • Add 0.05 mmol of 2-formylphenylboronic acid and 0.05 mmol of enantiopure (S)-BINOL[5].

    • Dissolve the mixture in 0.7 mL of deuterated chloroform ( CDCl3​ ).

  • Step 2: Dynamic Assembly

    • Add a small amount of activated 4Å molecular sieves to drive the condensation equilibrium forward by sequestering water[5].

    • Transfer the solution to a standard 5 mm NMR tube.

    • Allow the tube to sit for 10-15 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Step 3: Spectroscopic Validation & Analysis

    • Racemic Control (Self-Validation): First, run the protocol using a racemic amino ester. Validation: Ensure the imine proton singlet (typically between δ 8.0 - 8.5 ppm) splits into two distinct singlets of equal integration (1:1 ratio). This confirms the CDA system is functioning without bias[5].

    • Sample Acquisition: Acquire the 1H -NMR spectrum of the chiral sample (minimum 16 scans for adequate signal-to-noise).

    • Integration & Calculation: Integrate the two well-resolved imine proton signals corresponding to the (R,S) and (S,S) diastereomeric complexes.

    • Calculation: ee(%)=IntegralMajor​+IntegralMinor​∣IntegralMajor​−IntegralMinor​∣​×100

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl and Ethyl 2-(Isopropylamino)butanoate: A Predictive Analysis and Experimental Framework

For the researcher in drug discovery and development, the seemingly minute structural modification of a single methylene group—the distinction between a methyl and an ethyl ester—can represent a significant divergence in...

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher in drug discovery and development, the seemingly minute structural modification of a single methylene group—the distinction between a methyl and an ethyl ester—can represent a significant divergence in biological activity, pharmacokinetics, and ultimate therapeutic potential. This guide provides a comprehensive comparative analysis of methyl 2-(isopropylamino)butanoate and ethyl 2-(isopropylamino)butanoate, two closely related amino acid esters. In the absence of direct comparative data in the public domain, this document establishes a predictive framework based on established principles of medicinal chemistry and provides a detailed experimental workflow for their head-to-head evaluation.

Introduction: The Significance of the Ester Moiety

Amino acid esters are a versatile class of compounds with applications ranging from building blocks in organic synthesis to prodrugs designed to enhance the therapeutic properties of a parent molecule.[1] The ester group can significantly influence a compound's physicochemical properties, such as lipophilicity, solubility, and susceptibility to enzymatic hydrolysis.[2][3] These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The two molecules at the center of this guide, methyl 2-(isopropylamino)butanoate and ethyl 2-(isopropylamino)butanoate, differ only by a single methylene unit in their ester alkyl chain. This subtle change, however, can lead to noteworthy differences in their biological performance. This guide will first explore the theoretical underpinnings of these potential differences and then lay out a practical, robust experimental plan to quantify them.

Theoretical Comparison: What to Expect

Based on fundamental principles of medicinal chemistry and structure-activity relationships (SAR), we can hypothesize several key differences between the methyl and ethyl esters of 2-(isopropylamino)butanoate.

Physicochemical Properties and Pharmacokinetics

The addition of a methylene group in the ethyl ester increases its lipophilicity (hydrophobicity) compared to the methyl ester. This seemingly small change can have a cascade of effects:

  • Membrane Permeability: Increased lipophilicity often correlates with enhanced passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1] Therefore, the ethyl ester may exhibit greater cell permeability.

  • Aqueous Solubility: Conversely, increased lipophilicity can lead to decreased aqueous solubility. This could impact formulation and bioavailability, particularly for high-dose applications.

  • Metabolic Stability: Both esters are susceptible to hydrolysis by ubiquitous carboxylesterases, which would release the parent carboxylic acid and the corresponding alcohol (methanol or ethanol).[4] The rate of this hydrolysis can be influenced by the size of the alkyl group. While there is no universal rule, some studies have shown that methyl esters can be more metabolically stable than their ethyl counterparts, though this is highly dependent on the specific compound and the esterases involved.[2]

Pharmacodynamics and Biological Activity

The biological activity of these compounds could be exerted by the intact ester itself or by the parent carboxylic acid after hydrolysis.

  • If the Intact Ester is Active: The small difference in size between the methyl and ethyl group could influence how the molecule fits into a target binding pocket. The slightly larger ethyl group might provide a more optimal interaction or, conversely, introduce steric hindrance.

  • If the Parent Acid is the Active Moiety (Prodrug Scenario): In this case, the esters are acting as prodrugs. The rate and extent of conversion to the active parent acid will be the primary determinant of efficacy.[5] The ester that provides a more favorable pharmacokinetic profile for delivering the parent acid to its site of action will be the more effective of the two.

The following table summarizes the hypothesized differences between the two compounds.

PropertyMethyl 2-(isopropylamino)butanoateEthyl 2-(isopropylamino)butanoateRationale
Lipophilicity (LogP) LowerHigherAddition of a methylene group increases hydrophobicity.
Aqueous Solubility HigherLowerIncreased lipophilicity generally reduces aqueous solubility.
Membrane Permeability Potentially LowerPotentially HigherIncreased lipophilicity can enhance passive diffusion across cell membranes.[1]
Metabolic Stability (Esterase Hydrolysis) Potentially HigherPotentially LowerMethyl esters are sometimes more resistant to hydrolysis than ethyl esters.[2]
Receptor Binding (if intact ester is active) May differMay differThe size difference could affect binding affinity.

Proposed Experimental Workflow for Comparative Analysis

To empirically validate these hypotheses, a systematic experimental evaluation is necessary. The following workflow outlines a series of in vitro assays designed to provide a comprehensive comparison of the biological activity and pharmacokinetic properties of methyl and ethyl 2-(isopropylamino)butanoate.

G cluster_0 Phase 1: Physicochemical & In Vitro ADME cluster_1 Phase 2: In Vitro Biological Activity cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization B Caco-2 Permeability Assay A->B C Microsomal Stability Assay A->C D MTT Cytotoxicity Assay A->D E Target-Specific Binding/Functional Assay (if target is known) A->E F Comparative Analysis of: - Permeability (Papp) - Metabolic Half-life (t1/2) - Cytotoxicity (IC50) B->F C->F D->F E->F G Lead Candidate Selection F->G Decision for further in vivo studies

Caption: Proposed experimental workflow for the comparative analysis of the two esters.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration at which the compounds exhibit toxicity to cells, which is a crucial parameter for any potential therapeutic agent.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a relevant cell line.

Methodology:

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., a human cancer cell line if evaluating anticancer potential) at a predetermined density and allow the cells to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl esters in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each ester.

In Vitro Permeability: Caco-2 Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[8][9]

Objective: To determine the apparent permeability coefficient (Papp) for each compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21-24 days to allow them to differentiate into a polarized monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[10]

  • Dosing:

    • A-B Permeability: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-A Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.[11]

  • Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the Papp value for each direction. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.[8]

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to first-pass metabolism in the liver.[12][13]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a suitable buffer.[14]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[14][15]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

G cluster_0 Sample Preparation cluster_1 Incubation & Reaction cluster_2 Analysis A Test Compound (Methyl or Ethyl Ester) D Combine Compound & Microsomes Pre-incubate at 37°C A->D B Liver Microsomes B->D C NADPH Regenerating System E Add NADPH to start reaction C->E D->E F Incubate at 37°C with shaking E->F G Take samples at t = 0, 5, 15, 30, 60 min F->G H Quench reaction with cold Acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Calculate % remaining vs. time J->K L Determine t1/2 and Intrinsic Clearance K->L

Caption: Workflow for the Microsomal Stability Assay.

Conclusion and Future Directions

While methyl and ethyl 2-(isopropylamino)butanoate are structurally very similar, the subtle difference in their ester moiety is likely to have a significant impact on their biological activity and pharmacokinetic profile. The ethyl ester is predicted to be more lipophilic, potentially leading to higher cell permeability but lower aqueous solubility. The metabolic stability of these two compounds to esterase-mediated hydrolysis is a key determinant of their potential as prodrugs and requires empirical investigation.

The experimental framework provided in this guide offers a robust and systematic approach to characterizing and comparing these two molecules. The data generated from these in vitro assays will provide critical insights into their relative potential as drug candidates and will inform the decision-making process for any subsequent in vivo studies. By understanding the causal relationships between the minor structural change and the resulting biological properties, researchers can make more informed decisions in the design and optimization of new chemical entities.

References

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  • MTT (Assay protocol, published on Feb 27, 2023). (2023).
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  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026). PMC.
  • In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. (n.d.). PubMed.
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (n.d.). PMC.
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  • MTT assay protocol - Abcam. (n.d.).
  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). (2026). MDPI.
  • Influence of the alkyl chain length of chlorogenate alkyl esters on antioxidant activity in p43 overexpressing human dermal fibroblasts. From Ref.[16]. (n.d.). ResearchGate. Retrieved from

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
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  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery. (n.d.).
  • Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. (2008).
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  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. (2011). PubMed.
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  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.).
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
  • Effect of Alkyl Chain Length on Translocation of Rhodamine B n-Alkyl Esters across Lipid Membranes. (n.d.). PMC.
  • Esterases involved in hydrolysis of prodrug and antedrug/soft drug. (n.d.). ResearchGate.
  • Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum a. (2020).
  • Physico-chemical characteristics for the methyl-and ethyl-biodiesels from corn oil. (n.d.).
  • Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. (2022). PMC.
  • Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2003).
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Safety & Regulatory Compliance

Safety

Methyl 2-(isopropylamino)butanoate proper disposal procedures

Methyl 2-(isopropylamino)butanoate: Comprehensive Handling and Disposal Protocol As drug development and synthetic methodologies advance, the safe management of functionalized intermediates like Methyl 2-(isopropylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(isopropylamino)butanoate: Comprehensive Handling and Disposal Protocol

As drug development and synthetic methodologies advance, the safe management of functionalized intermediates like Methyl 2-(isopropylamino)butanoate (CAS: 1218602-79-9) [1] becomes critical. This compound features both a secondary amine and a methyl ester, creating a unique physicochemical profile that dictates strict operational and disposal parameters.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. By understanding the chemical causality behind each step, laboratory personnel can prevent dangerous cross-reactions, ensure regulatory adherence, and maintain a self-validating safety culture.

Chemical Profiling & Hazard Assessment

To dispose of a chemical safely, we must first understand its reactivity. Methyl 2-(isopropylamino)butanoate is an organic base and a nucleophile.

  • The Amine Factor: The secondary amine group is susceptible to alkylation and acylation. Mixing this compound with electrophilic waste streams (e.g., alkyl halides, acid chlorides) can trigger uncontrolled, exothermic reactions[2].

  • The Ester Factor: The methyl ester moiety is vulnerable to hydrolysis. If introduced to highly acidic or basic aqueous waste, it will hydrolyze into 2-(isopropylamino)butanoic acid and methanol[3]. Methanol generation in a sealed waste container drastically increases vapor pressure, risking a container rupture.

Table 1: Waste Stream Compatibility and Physicochemical Data

Property / ParameterSpecification / ActionCausality & Rationale
Chemical Class Secondary Amino EsterDual reactivity requires strict segregation from strong acids and oxidizers[4].
Primary Waste Stream Non-Halogenated OrganicPrevents slow alkylation reactions that occur when amines are stored with halogenated solvents (e.g., DCM, Chloroform)[4].
Container Material High-Density Polyethylene (HDPE)HDPE resists organic solvent degradation and prevents the corrosion seen in metal containers[4].
Max Fill Volume 75% (3/4 Full)Essential pneumatic buffer. Accommodates thermal expansion and potential off-gassing (e.g., trace methanol release) without rupturing[5].
Drain Disposal Strictly ProhibitedViolates EPA/RCRA regulations. Amines alter aquatic pH and exhibit environmental toxicity[6],[7].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every action has a verifiable safety checkpoint. Do not proceed to the next step unless the prior condition is met.

Step 1: Waste Characterization & Quenching

  • Assess the Mixture: Determine if the Methyl 2-(isopropylamino)butanoate is pure, dissolved in a solvent, or part of an unquenched reaction mixture.

  • Quench Active Reagents: If the compound is in a post-reaction matrix containing active coupling agents or strong bases, neutralize the solution to a pH of 7–8.

    • Causality: Adding highly basic or reactive amine mixtures to a bulk waste container can cause violent acid-base neutralizations. Neutralizing the mixture beforehand eliminates the thermodynamic potential for a thermal runaway in the waste jug[5].

Step 2: Container Selection and Preparation

  • Select HDPE: Obtain a designated, chemically compatible HDPE waste container[4].

  • Verify Segregation: Ensure the container is exclusively designated for Non-Halogenated Organic Waste . Do not use containers that previously held nitric acid, peroxides, or heavy metals[4].

Step 3: Transfer and Volume Management

  • Fume Hood Transfer: Perform all waste transfers inside a certified fume hood to mitigate inhalation risks from volatile organic vapors.

  • Monitor Headspace: Pour the waste slowly. Stop when the container reaches exactly 3/4 full[5].

    • Causality: The 25% empty headspace is a critical engineering control. It provides a compressible gas volume that absorbs pressure spikes from ambient temperature fluctuations or trace solvent evaporation.

Step 4: RCRA-Compliant Labeling

  • Deface Old Labels: If reusing an empty, triple-rinsed container, completely deface the original manufacturer label[4].

  • Apply Waste Label: Attach a hazardous waste label. Write out "Methyl 2-(isopropylamino)butanoate" and the specific solvents completely.

    • Causality: Using structural formulas or abbreviations (e.g., "MIPAB") violates EPA regulations and delays emergency response teams during a chemical incident[6].

Step 5: Final Storage and EH&S Pickup

  • Secondary Containment: Place the sealed waste container in a secondary containment bin to capture potential leaks.

  • Request Pickup: Log the waste into your institutional inventory system (e.g., myLab) and schedule an Environmental Health and Safety (EH&S) pickup for EPA-certified incineration[8],[5].

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory distress and environmental contamination.

  • Evacuate and Isolate: Clear the immediate area to prevent exposure to amine vapors.

  • Don PPE: Equip a respirator (if outside ventilation limits), chemical-resistant nitrile gloves, and splash goggles.

  • Containment (Inert Absorption): Cover the spill completely with sand or vermiculite.

    • Causality: Do not use paper towels. Paper towels maximize the surface area for the liquid, accelerating vaporization into the room. Sand/vermiculite traps the liquid, suppressing the vapor pressure and preventing secondary chemical reactions.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a solid hazardous waste bag. Seal and label as "Amine Spill Debris."

  • Decontamination: Wash the affected surface with a mild, slightly acidic detergent to neutralize residual amine traces, followed by a water rinse.

Waste Segregation Workflow

WasteDisposal Start Methyl 2-(isopropylamino)butanoate Waste Generated Decision1 Contains Halogens? Start->Decision1 Halogenated Halogenated Waste Stream (Segregated) Decision1->Halogenated Yes IncompatCheck Check Incompatibilities: No Acids/Oxidizers Decision1->IncompatCheck No Containment HDPE Container (Max 75% Full) Halogenated->Containment NonHalogenated Non-Halogenated Organic Stream NonHalogenated->Containment IncompatCheck->NonHalogenated Disposal EH&S Pickup & EPA Incineration Containment->Disposal

Workflow for the segregation and disposal of Methyl 2-(isopropylamino)butanoate waste streams.

Sources

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